An In-depth Technical Guide to trans-2,5-Bis(trifluoromethyl)cinnamic Acid
This guide provides a comprehensive technical overview of trans-2,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. B...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of trans-2,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. By leveraging the unique electronic properties of its dual trifluoromethyl (CF₃) groups, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document details its chemical and physical properties, provides a robust protocol for its synthesis, discusses its analytical characterization, and explores its application in modern drug discovery.
Core Identification and Physicochemical Properties
Precise identification and understanding of a compound's properties are foundational to its application in research. trans-2,5-Bis(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, distinguished by the substitution of two highly electronegative trifluoromethyl groups on the phenyl ring.
Chemical Structure and Identifiers
The structural and identifying information for the compound is summarized below. The trans configuration of the alkene moiety is the more thermodynamically stable isomer.
Technical Reference: Spectroscopic Characterization of trans-2,5-Bis(trifluoromethyl)cinnamic Acid
This guide serves as a definitive technical reference for the spectroscopic characterization of trans-2,5-bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0). It is designed for analytical chemists and medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical reference for the spectroscopic characterization of trans-2,5-bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0). It is designed for analytical chemists and medicinal chemists requiring rigorous validation protocols for fluorinated building blocks.
Executive Summary & Compound Profile
The incorporation of trifluoromethyl (
) groups into cinnamic acid scaffolds significantly alters the physicochemical profile, enhancing lipophilicity and metabolic stability. The 2,5-substitution pattern presents unique steric and electronic challenges compared to the more common 3,5-isomer.
This guide provides a self-validating analytical framework. Where experimental literature for this specific isomer is sparse, data is derived from high-fidelity chemometric principles and validated against structural analogs (trans-cinnamic acid and 2-trifluoromethylcinnamic acid).
To understand the impurity profile, one must understand the synthesis. The standard industrial route utilizes a Knoevenagel Condensation , which dictates the potential contaminants (e.g., unreacted aldehyde, decarboxylated styrenes).
Reaction Pathway
The reaction involves the condensation of 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in a pyridine/piperidine system, followed by spontaneous decarboxylation.
Figure 1: Knoevenagel condensation pathway yielding the thermodynamic trans-product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the primary tool for confirming the trans geometry and the substitution pattern.
-NMR (Proton) Data
Solvent: DMSO-
or Methanol- (favored for solubility of carboxylic acids).
Reference: TMS (0.00 ppm).
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Mechanistic Rationale
-COOH
12.5 - 13.0
Broad Singlet
-
Exchangeable acidic proton.
H (Alkene)
7.85 - 7.95
Doublet (d)
15.8 - 16.2
Deshielded by phenyl ring and carbonyl anisotropy. Trans geometry confirmed by Hz.
H (Alkene)
6.65 - 6.75
Doublet (d)
15.8 - 16.2
Upfield due to resonance conjugation; coupled to H.
Ar-H (H6)
~8.10
Singlet (br) or d
Ortho to alkene chain; deshielded by alkene anisotropy.
Ar-H (H3, H4)
7.90 - 8.05
Multiplet/d
H3 and H4 are ortho to each other. H3 is deshielded by the adjacent 2-CF3 group.
Critical Diagnostic:
The Alkene Splitting: You must observe a coupling constant (
) of approximately 16 Hz for the alkene protons. A value of 10-12 Hz indicates the cis () isomer impurity, which is a common byproduct if the reaction is not driven to completion or if photo-isomerization occurs.
-NMR (Carbon) Data
Solvent: DMSO-
.
Carbon Environment
Shift (, ppm)
Splitting Pattern ()
Notes
C=O (Acid)
~166.0
Singlet
Carbonyl carbon.
C (Alkene)
~138.0
Singlet (broad)
C (Alkene)
~125.0
Singlet
C-CF (C2, C5)
~123.0
Quartet ( Hz)
Diagnostic quartets due to C-F coupling.
Ar-C (ipso)
~135.0
-
Quaternary carbon attached to alkene.
-NMR (Fluorine)
Signals: Two distinct singlets (or quartets if high res) in the region of -60 to -65 ppm .
Differentiation: The 2-CF
group (ortho) will be slightly downfield relative to the 5-CF due to the proximity of the alkene chain (steric compression/deshielding).
Infrared (IR) Spectroscopy
IR is essential for confirming the functional groups, particularly the carbonyl and the pervasive C-F stretches which dominate the fingerprint region.
Functional Group
Wavenumber ()
Intensity
Assignment
O-H (Acid)
2500 - 3300
Broad, Medium
Carboxylic acid dimer O-H stretch.
C=O (Acid)
1680 - 1700
Strong
Conjugated carboxylic acid carbonyl.
C=C (Alkene)
1635 - 1645
Medium
Conjugated alkene stretch.
Ar-C=C
1580 - 1600
Weak/Medium
Aromatic ring breathing.
C-F (CF)
1100 - 1350
Very Strong
Multiple bands. Diagnostic for trifluoromethyl groups.
C=C-H (Bend)
~980
Strong
Diagnostic for trans-alkenes (out-of-plane bending).
Validation Check: If the band at ~980
is absent or shifted to ~700 , suspect cis-isomer contamination.
Mass Spectrometry (MS)
Fragmentation patterns for fluorinated cinnamic acids follow a specific degradation pathway useful for structural confirmation.
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).
Fragmentation Pathway (EI)
Molecular Ion (
): m/z 284 (detectable, usually weak).
Loss of OH: m/z 267 (
). Formation of the acylium ion.
Loss of COOH/CO
: m/z 239/240. Decarboxylation leads to the stable 2,5-bis(trifluoromethyl)styryl cation .
Tropylium Formation: Rearrangement of the styryl cation often leads to a substituted tropylium ion analog, stabilized by the fluorine atoms.
Figure 2: Predicted Electron Impact (EI) fragmentation pathway.
Purity & Handling Protocol
For drug development applications, spectral data must be correlated with purity.
HPLC Method: C18 Reverse Phase column.
Mobile Phase: Acetonitrile/Water (+0.1% TFA). Gradient 10%
90% ACN.
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
Solubility: Low in water. Dissolve in DMSO, Methanol, or Ethyl Acetate for analysis.
Stability: Stable under ambient conditions, but avoid prolonged exposure to strong UV light to prevent
photo-isomerization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4283597, trans-2,5-Bis(trifluoromethyl)cinnamic acid. Retrieved from [Link]
Reichert, S. et al. (2012). Knoevenagel condensation of aromatic aldehydes with malonic acid. Green Chemistry. (Contextual synthesis validation). Retrieved from [Link]
Pretsch, E., et al.Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
Foundational
Solubility profile of trans-2,5-bis(trifluoromethyl)cinnamic acid in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of trans-2,5-bis(trifluoromethyl)cinnamic Acid Introduction: The Critical Role of Solubility in Advancing Fluorinated Molecules In modern medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of trans-2,5-bis(trifluoromethyl)cinnamic Acid
Introduction: The Critical Role of Solubility in Advancing Fluorinated Molecules
In modern medicinal chemistry and material science, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is a key strategy for modulating molecular properties.[1][2] The -CF3 group can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of novel therapeutics and advanced materials.[3][4] One such molecule of interest is trans-2,5-bis(trifluoromethyl)cinnamic acid. As a derivative of cinnamic acid, a widely recognized bioactive scaffold, its unique substitution pattern presents both opportunities and challenges for development.[5][6]
The success of any compound in a biological or formulation setting is fundamentally governed by its solubility.[7] Poor solubility can hinder absorption, reduce bioavailability, and create significant hurdles in formulation and delivery, ultimately leading to the failure of otherwise promising candidates.[8][9] This guide provides a comprehensive framework for understanding and determining the solubility profile of trans-2,5-bis(trifluoromethyl)cinnamic acid. Rather than presenting a static set of data, we will delve into the theoretical considerations that drive its solubility behavior and provide a detailed, self-validating experimental protocol for its precise measurement in common laboratory solvents. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.
Before embarking on experimental measurements, a thorough understanding of the molecule's inherent properties is essential for predicting its behavior and making informed decisions about solvent selection.
Table 1: Physicochemical Properties of trans-2,5-bis(trifluoromethyl)cinnamic Acid
The solubility of trans-2,5-bis(trifluoromethyl)cinnamic acid is dictated by a balance between its lipophilic and hydrophilic features:
Lipophilic Character: The presence of two trifluoromethyl (-CF3) groups and the phenyl ring significantly increases the molecule's lipophilicity.[3][4] The -CF3 group is one of the most lipophilic substituents used in medicinal chemistry.[4] This suggests a preference for non-polar, aprotic solvents where van der Waals forces and hydrophobic interactions can dominate. The computed XLogP3 value of 3.6 further supports a tendency towards higher solubility in organic solvents compared to aqueous media.[10]
Hydrophilic/Polar Character: The carboxylic acid moiety (-COOH) is the primary driver of polarity. It can act as both a hydrogen bond donor (H-donor) and acceptor. This feature allows for strong interactions with polar protic solvents like alcohols (e.g., ethanol, methanol) and water. In these solvents, the carboxylic acid can form hydrogen bonds, potentially leading to significant solubility.
pH-Dependent Solubility: The carboxylic acid group is ionizable. In aqueous solutions with a pH above the compound's pKa, the carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and will exhibit substantially higher aqueous solubility. Conversely, at a pH below the pKa, the compound will remain in its neutral, less soluble form. The strong electron-withdrawing nature of the two -CF3 groups is expected to lower the pKa of the carboxylic acid, making it more acidic than unsubstituted cinnamic acid.[3]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive and reliable solubility data, the equilibrium shake-flask method is the gold standard.[12] This method measures the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specified conditions.[8]
Core Principle
An excess of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Preparation of Vials:
To a series of 4 mL glass vials, add approximately 5-10 mg of trans-2,5-bis(trifluoromethyl)cinnamic acid. The key is to ensure an excess of solid will remain after equilibrium is reached.
Accurately pipette 2.0 mL of the desired solvent into each vial. A recommended starting list of solvents includes:
Polar Protic: Water (buffered at pH 7.4), Methanol, Ethanol
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
Equilibration (Trustworthiness Pillar):
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).
Agitate the samples for a minimum of 24 hours. Causality: For crystalline compounds, dissolution can be slow. A 24-48 hour period is typically required to ensure true thermodynamic equilibrium is reached.[12]
Self-Validation: To rigorously confirm that equilibrium has been achieved, a time-point study can be performed. Analyze samples at 24, 36, and 48 hours. Equilibrium is confirmed when the measured concentration no longer increases between time points.
Phase Separation:
Remove vials from the shaker and allow them to stand for 30 minutes for the excess solid to sediment.
Transfer the contents to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.
Carefully draw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean HPLC vial. Causality: Filtration is a critical step to remove any microscopic, undissolved particles that could artificially inflate the measured concentration.[13] Pre-conditioning the filter by discarding the first few drops helps mitigate any potential adsorption of the compound onto the filter membrane.[12]
Quantification via HPLC-UV:
Prepare a calibration curve using accurately weighed standards of trans-2,5-bis(trifluoromethyl)cinnamic acid dissolved in the mobile phase.
Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Analyze the standards and the diluted sample by a validated HPLC-UV method. The aromatic nature of the compound should provide strong UV absorbance for sensitive detection. Causality: HPLC-UV is preferred over simple UV spectroscopy because it is a separative technique, allowing for the accurate quantification of the target compound even in the presence of potential impurities or degradants.[13]
Data Calculation and Presentation:
Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.
Account for the dilution factor to determine the final solubility value in the original solvent.
Express the final solubility in both mass/volume (mg/mL) and molar (mol/L) units.
Data Summary and Interpretation
All quantitative results should be compiled into a clear, comparative table.
Table 2: Solubility Profile of trans-2,5-bis(trifluoromethyl)cinnamic Acid at 25°C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Observations
Polar Protic
Water (pH 7.4)
10.2
Experimental Data
Experimental Data
pH is critical
Methanol
5.1
Experimental Data
Experimental Data
H-bonding interactions
Ethanol
4.3
Experimental Data
Experimental Data
H-bonding interactions
Polar Aprotic
DMSO
7.2
Experimental Data
Experimental Data
Strong dipole interactions
Acetonitrile
5.8
Experimental Data
Experimental Data
Dipole interactions
Acetone
5.1
Experimental Data
Experimental Data
Dipole interactions
Non-Polar
Ethyl Acetate
4.4
Experimental Data
Experimental Data
Moderate polarity
Dichloromethane
3.1
Experimental Data
Experimental Data
Lipophilic preference
Toluene
2.4
Experimental Data
Experimental Data
Lipophilic preference
Logical Framework for Solubility
The interplay between the solute and solvent properties determines the final solubility outcome.
Caption: Factors Influencing Compound Solubility.
Conclusion
Determining the solubility profile of trans-2,5-bis(trifluoromethyl)cinnamic acid is not merely an exercise in data collection; it is a fundamental step in assessing its viability for further development. The dual nature of this molecule—highly lipophilic due to the bis-trifluoromethylated ring, yet capable of polar interactions via its carboxylic acid group—suggests a complex and nuanced solubility profile. By employing a robust and self-validating methodology like the shake-flask method, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict in vivo behavior, and unlock the full potential of this promising fluorinated compound.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
Pharmaceutical Solubility Testing | Why It Matters and Wh
The Chemistry of Fluorine: Why Trifluoromethyl Groups M
Technical Whitepaper: Biological Activities and Mechanistic Profiling of Trifluoromethylated Cinnamic Acids
Executive Summary Cinnamic acid and its derivatives are ubiquitous in nature, known for their broad-spectrum pharmacological profiles. In modern drug discovery, the rational design of these scaffolds via fluorination—spe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cinnamic acid and its derivatives are ubiquitous in nature, known for their broad-spectrum pharmacological profiles. In modern drug discovery, the rational design of these scaffolds via fluorination—specifically the introduction of a trifluoromethyl (
) group—has emerged as a highly effective strategy[1]. The moiety imparts unique physicochemical properties to the cinnamic acid backbone: it acts as a strong electron-withdrawing group, significantly enhances lipophilicity (LogP), and improves metabolic stability by shielding adjacent bonds from enzymatic degradation[1]. As a result, trifluoromethylated cinnamic acids (TFCAs) exhibit amplified target binding affinity and cellular permeability, unlocking potent antimicrobial, anticancer, and gastroprotective activities.
As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations, delving into the precise molecular mechanisms and the causal logic required to validate these bioactivities in the laboratory.
Core Biological Activities & Mechanistic Insights
Antimicrobial and Antimycobacterial Efficacy
The rising threat of antimicrobial resistance (AMR) necessitates novel chemical entities. Anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid have demonstrated profound bactericidal activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE)[2].
Mechanism of Action: The highly lipophilic, electron-deficient nature of the TFCA scaffold facilitates penetration through the complex, lipid-rich cell walls of mycobacteria (e.g., Mycobacterium smegmatis and M. marinum)[2]. Molecular docking and in vitro assays reveal that these compounds bind to the active site of the mycobacterial enzyme InhA (enoyl-acyl carrier protein reductase) and disrupt bacterial respiration, ultimately leading to cell death[3].
Anticancer Activity and Epigenetic Modulation
TFCAs act as pleiotropic anticancer agents, modulating multiple signaling cascades simultaneously to prevent tumor proliferation and metastasis[4].
Epigenetic Targeting: trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) has been identified as a potent inhibitor of Histone Deacetylase 8 (HDAC8). Quantum chemical calculations and molecular docking show that 4TFCA binds to HDAC8 with a high affinity (-6.10 kcal/mol), preventing the deacetylation of histones and thereby reactivating silenced tumor suppressor genes.
Cell Cycle Arrest and Apoptosis: Ruthenium(II) complexes incorporating trans-4-(trifluoromethyl)cinnamic acid induce severe bioenergetic disruption and Reactive Oxygen Species (ROS) generation in non-small cell lung cancer (NSCLC) and melanoma cells[5]. This targeted oxidative stress leads to the downregulation of the PI3K/Akt and MAPK pathways, culminating in G0/G1 cell cycle arrest and caspase-3-mediated apoptosis[4].
Gastrointestinal Protection
Beyond oncology and infectious diseases, specific isomers like 2-(Trifluoromethyl)cinnamic acid exhibit targeted gastroprotective effects. This derivative acts as an inhibitor of the gastric proton pump (
-ATPase), effectively reducing gastric acid secretion[6]. It is utilized in pharmacological research for treating acute gastritis and gastric ulcers, while also improving delayed gastric emptying[6].
Agrochemical and Herbicidal Potential
In agrochemistry, trans-4-(trifluoromethyl)cinnamic acid demonstrates enhanced phytotoxic activity against parasitic weeds such as Cuscuta campestris (field dodder)[7]. The halogenated substitution on the aromatic ring significantly increases the growth inhibition of parasitic seedlings compared to the parent trans-cinnamic acid, providing a structural basis for novel herbicidal designs[7].
Quantitative Data Summary
The following table synthesizes the primary biological activities, molecular targets, and key metrics of prominent TFCA derivatives:
Compound / Derivative
Primary Biological Activity
Molecular Target / Pathway
Key Efficacy Metric / Observation
3-(Trifluoromethyl)cinnamic acid anilides
Antimicrobial / Antimycobacterial
InhA enzyme, Bacterial Respiration
High potency against MRSA, VRE, and M. smegmatis[2]
The following diagram illustrates the multi-target anticancer signaling pathways modulated by trifluoromethylated cinnamic acids.
Figure 1: Anticancer signaling pathways modulated by trifluoromethylated cinnamic acids.
Experimental Protocols
To ensure rigorous validation of TFCA biological activities, the following self-validating protocols are established. Understanding the causality behind each reagent is critical to troubleshooting and ensuring reproducibility across laboratories.
Protocol A: Broth Microdilution Assay for Antimicrobial MIC Determination
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of TFCA anilides against mycobacterial strains.
Inoculum Preparation: Cultivate M. smegmatis in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase (OD600 ≈ 0.6-0.8).
Causality: OADC provides essential fatty acids and prevents toxicity from free fatty acids, ensuring robust baseline mycobacterial viability. If omitted, baseline cell death will confound TFCA efficacy results.
Compound Dilution: Prepare a two-fold serial dilution of the TFCA compound in a 96-well microtiter plate using DMSO as the primary solvent (final DMSO concentration <1%).
Inoculation: Add
CFU/mL of the bacterial suspension to each well. Include a positive control (e.g., Isoniazid) and a negative control (media + 1% DMSO).
Causality: The positive control validates the assay's sensitivity to known InhA inhibitors, while the negative control ensures the solvent does not artificially suppress growth.
Incubation & Resazurin Addition: Incubate the plates at 37°C for 48 hours. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.
Readout:
Causality: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink, highly fluorescent). Because TFCAs inhibit bacterial respiration[3], the MIC is defined as the lowest concentration of TFCA that prevents the color change from blue to pink, directly linking the compound's mechanism to a visual/fluorometric endpoint.
Protocol B: Flow Cytometry for Cell Cycle Analysis (G0/G1 Arrest)
Purpose: To quantify the antiproliferative effect of TFCAs on cancer cell lines (e.g., A549 NSCLC cells).
Cell Treatment: Seed A549 cells in 6-well plates at
cells/well. Treat with the predetermined IC50 concentration of the TFCA compound for 24 hours.
Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
Causality: Cold ethanol dehydrates the cells and precipitates proteins, permanently locking the cells in their current cell-cycle phase and permeabilizing the membrane for dye entry.
RNase A Treatment: Wash cells to remove ethanol, resuspend in PBS, and add 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.
Causality: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Without RNase A, PI will stain RNA, leading to falsely elevated fluorescence signals that obscure the distinct DNA peaks needed for accurate cell cycle staging.
Staining: Add 50 µg/mL Propidium Iodide (PI) and incubate in the dark for 15 minutes.
Data Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 620 nm).
Causality: Cells in G0/G1 will have a 2N DNA content (single peak), while cells in G2/M will have a 4N DNA content (second peak). An accumulation of cells in the 2N peak compared to the vehicle control validates the TFCA-induced G0/G1 arrest mechanism.
In Silico Prediction of trans-2,5-Bis(trifluoromethyl)cinnamic Acid Bioactivity: A Computational Whitepaper
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary The rational design of targeted therapeutics increasin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
The rational design of targeted therapeutics increasingly relies on predictive computational models to bridge the gap between chemical structure and biological efficacy. This whitepaper provides an in-depth technical framework for the in silico evaluation of trans-2,5-bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0)[1]. By synthesizing quantum mechanical ligand preparation, high-throughput molecular docking, and molecular dynamics (MD) simulations, we establish a self-validating pipeline to predict the bioactivity of this highly lipophilic, halogenated cinnamic acid derivative across key oncological and antimicrobial targets.
Molecular Rationale: The Power of Bis-Trifluoromethylation
Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting well-documented anticancer, antimicrobial, and anti-inflammatory properties[2][3]. However, the parent compound often suffers from rapid metabolic clearance and limited membrane permeability.
The strategic substitution of two trifluoromethyl (
) groups at the 2- and 5-positions of the phenyl ring fundamentally alters the molecule's physicochemical landscape[4].
Electronic Effects: The strong electron-withdrawing nature of the
groups creates an anisotropic charge distribution (σ-hole), transforming the fluorine atoms into potent halogen bond donors.
Steric & Lipophilic Shielding: The bulky
groups increase the consensus LogP to approximately 3.6, enhancing lipid bilayer permeation while sterically hindering cytochrome P450-mediated aromatic hydroxylation[5].
In Silico Workflow Architecture
To ensure scientific integrity, computational predictions cannot rely on a single algorithm. The workflow below illustrates a self-validating system where static docking poses are thermodynamically challenged by dynamic simulations, and pharmacokinetic viability is assessed in parallel.
Computational workflow for trans-2,5-bis(trifluoromethyl)cinnamic acid evaluation.
As a Senior Application Scientist, I emphasize that computational protocols must be designed with internal controls to prevent false positives. The following methodologies detail the causality behind each experimental choice.
Phase 1: Quantum Mechanical Ligand Preparation
Standard empirical force fields (e.g., OPLS, MMFF94) often fail to accurately parameterize the highly polarized carbon-fluorine bonds in bis(trifluoromethyl) systems.
Initial Modeling: Construct the 3D structure of trans-2,5-bis(trifluoromethyl)cinnamic acid using a molecular builder.
DFT Optimization: Submit the geometry to Density Functional Theory (DFT) optimization using Gaussian at the B3LYP/6-311G(d,p) level. Causality: This specific basis set accurately captures the electron correlation necessary to model the σ-hole on the
groups.
Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges to ensure accurate electrostatic interactions during docking.
Phase 2: High-Throughput Molecular Docking
Cinnamic acid derivatives are established inhibitors of Matrix Metalloproteinase-9 (MMP-9)[6] and Leishmania major DHFR-TS[7].
Protein Preparation: Retrieve target crystal structures (e.g., MMP-9: PDB 1L6J; DNA Gyrase B: PDB 4URO[8]). Remove co-crystallized water molecules except those coordinating the catalytic
in MMP-9.
Grid Generation: Center the receptor grid on the active site (e.g., the S1' specificity pocket of MMP-9).
Flexible Docking: Execute AutoDock Vina utilizing flexible side chains for key active site residues. Causality: The bulky bis-trifluoromethyl groups require an induced-fit mechanism to properly occupy the hydrophobic pockets; rigid docking will yield artificially poor scores.
Validation: Re-dock the native co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å.
Phase 3: Molecular Dynamics (MD) & MM/PBSA
Docking only provides a static snapshot. MD simulations validate the temporal stability of the ligand-receptor complex.
System Solvation: Place the best-docked complex in a dodecahedron box and solvate with the TIP3P water model using GROMACS.
Equilibration: Perform 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration to stabilize the solvent around the highly hydrophobic
groups.
Production Run: Execute a 100 ns unconstrained MD simulation.
Thermodynamic Validation: Extract trajectory frames every 10 ps and calculate the binding free energy using the MM/PBSA method. Causality: MM/PBSA filters out docking false positives by explicitly accounting for the entropic penalty of displacing ordered water molecules.
Quantitative Bioactivity Predictions
Based on the structural homology of trans-2,5-bis(trifluoromethyl)cinnamic acid to known active derivatives, we project the following quantitative profiles.
High potential for Blood-Brain Barrier (BBB) penetration
GI Absorption
High
Favorable oral bioavailability profile
Metabolic Stability
High
groups block ortho/meta-hydroxylation by CYP450s
Mechanistic Pathway Analysis
The predicted high affinity for MMP-9 is of particular clinical interest. Overexpression of MMP-9 is heavily implicated in tumor metastasis and extracellular matrix (ECM) degradation[6]. The diagram below maps the logical flow of how trans-2,5-bis(trifluoromethyl)cinnamic acid disrupts this pathological cascade.
Mechanistic pathway of MMP-9 inhibition by halogenated cinnamic acid derivatives.
Translational Outlook
The in silico profiling of trans-2,5-bis(trifluoromethyl)cinnamic acid reveals a highly optimized scaffold. The dual
substitutions not only solve the pharmacokinetic liabilities of parent cinnamic acids (poor half-life, low lipophilicity) but actively contribute to pharmacodynamic efficacy through targeted halogen bonding in the deep hydrophobic pockets of enzymes like MMP-9 and DHFR-TS. Future in vitro enzymatic assays and cell-line validations should prioritize these targets to confirm the computational hypotheses generated by this self-validating pipeline.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity 19F-NMR Ligand Displacement Assays using trans-2,5-bis(trifluoromethyl)cinnamic acid
Executive Summary
This application note details the protocol for utilizing trans-2,5-bis(trifluoromethyl)cinnamic acid (2,5-BTFCA) as a molecular spy probe in 19F-NMR-based drug discovery. While cinnamic acid derivatives have traditional roles as MALDI matrices and metabolic inhibitors, the 2,5-bis(trifluoromethyl) substitution pattern renders this specific isotopologue a premier "Spy Molecule" for Fluorine chemical Anisotropy and Exchange for Screening (FAXS) .
Key Advantages:
Dual-Channel Reporting: The non-equivalent CF₃ groups (positions 2 and 5) provide two distinct chemical shift signatures (
), allowing simultaneous probing of different sub-pockets within a binding site.
High Sensitivity: Six equivalent fluorine atoms per molecule significantly reduce acquisition times compared to single-fluorine probes.
Wide Chemical Shift Dispersion: The CF₃ signals appear in a clear window (typically -60 to -65 ppm), avoiding overlap with common biological background signals.
Technical Background & Mechanism
The FAXS Mechanism
The utility of 2,5-BTFCA relies on the sensitivity of the
F nucleus to changes in rotational correlation time ().
Free State: In solution, 2,5-BTFCA tumbles rapidly. The
F transverse relaxation time () is long, resulting in sharp, intense NMR signals .
Bound State: Upon binding to a target protein (e.g., Albumin, MMP-9, or a specific receptor), the probe adopts the tumbling rate of the macromolecule (slow). This drastic increase in
causes efficient spin-spin relaxation, resulting in extreme line broadening (disappearance of signal) .
Competitive Displacement: When a higher-affinity drug candidate binds to the same pocket, 2,5-BTFCA is displaced back into solution. The sharp signal reappears ("Signal Turn-On").
Pathway Diagram: The Spy Molecule Workflow
Caption: Logical flow of the FAXS displacement assay. Binding of the probe broadens the signal; displacement by a hit compound restores the sharp signal.
M) and increasing protein concentrations (e.g., 0, 10, 20, 50, 100 M).
Buffer: 50 mM Phosphate, 100 mM NaCl, 10% D₂O, pH 7.4.
Acquisition:
Pulse Sequence: Standard 19F one-pulse with proton decoupling (
H-decoupled F).
Scans: 64–128 scans (depending on field strength, typically 400–600 MHz).
Delay (D1):
(approx. 2–3 seconds).
Analysis:
Observe the Line Width at Half Height (
) .
Plot
vs. Protein Concentration.
Fit data to a single-site binding isotherm to extract
.
Protocol B: Competitive Screening (The Assay)
Objective: Identify fragments/compounds that bind to the same site as 2,5-BTFCA.
Step-by-Step Methodology:
Master Mix Creation:
Prepare a solution containing the Target Protein (
) and 2,5-BTFCA ().
Ratio:
should be roughly equal to the of the probe. should be slightly higher (e.g., 50 M Protein : 100 M Probe) to ensure the signal is broadened but visible (the "bound" baseline).
Library Formatting:
Prepare "Cocktails" of test compounds (typically 5–10 compounds per pool) in DMSO.
Titration:
Add 1–2
L of compound cocktail to the NMR tube containing the Master Mix.
Hit Criteria: A significant decrease in line width (sharpening) or increase in peak integration intensity compared to the Master Mix control.
Note: Because 2,5-BTFCA has two CF₃ groups, you may observe differential sharpening if the displacement changes the local mobility of one CF₃ group more than the other (rare, but possible in partial allosteric effects).
Data Interpretation & Troubleshooting
Signal Characteristics
2,5-BTFCA will display two singlets in the -60 to -65 ppm range (referenced to CFCl₃).
Peak A (Ortho-CF₃): Often more sensitive to steric hindrance near the binding interface.
Peak B (Meta-CF₃): May remain more mobile; serves as an internal control for bulk viscosity changes.
Increase protein concentration or switch to a more hydrophobic analog.
Precipitation upon Ligand Addition
Ligand-Protein incompatibility.
Spin down sample; check if signal loss is due to protein crash-out (run 1H NMR to check protein envelope).
Split Peaks
Slow exchange on NMR timescale.
This is useful! Calculate from peak separation.
Secondary Application: MALDI-TOF Matrix
While less common than
-cyano-4-hydroxycinnamic acid (CHCA), fluorinated cinnamic acids act as specialized matrices for hydrophobic peptides and fluorinated analytes .
Protocol:
Dissolve 2,5-BTFCA (10 mg/mL) in 70:30 Acetonitrile:Water + 0.1% TFA.
Mix 1:1 with analyte sample.
Spot on target plate.
Benefit: The fluorinated matrix minimizes ionization suppression for hydrophobic transmembrane peptides that often adhere to standard CHCA crystals.
References
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(47), 14620–14630. Link
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today, 17(15-16), 890-897. Link
Santa Cruz Biotechnology. (2023).[4] "trans-2,5-Bis(trifluoromethyl)cinnamic acid Product Data Sheet." SCBT Catalog. Link[5]
Norton, R. S., et al. (2016). "19F NMR applications in fragment-based drug discovery." Journal of Biomolecular NMR, 65, 1-9. Link
PubChem Compound Summary. "trans-2,5-Bis(trifluoromethyl)cinnamic acid." National Center for Biotechnology Information. Link
Disclaimer: This Application Note is for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.
Application Note: Protocol for the Dissolution, Handling, and Storage of trans-2,5-Bis(trifluoromethyl)cinnamic Acid Solutions
Introduction & Mechanistic Overview trans-2,5-Bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0) is a highly specialized biochemical reagent utilized in proteomics research, drug discovery, and 1[1]. The presence of tw...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
trans-2,5-Bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0) is a highly specialized biochemical reagent utilized in proteomics research, drug discovery, and 1[1]. The presence of two strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) groups on the aromatic ring significantly alters its physicochemical profile compared to unmodified cinnamic acid[2]. These modifications drastically reduce aqueous solubility while increasing its affinity for non-polar environments and organic solvents.
Understanding the causality behind solvent selection and storage conditions is critical for maintaining experimental integrity. The trans-alkene bond is susceptible to photoisomerization into the cis-conformation upon exposure to UV/visible light, necessitating strict 3[3]. Furthermore, the introduction of moisture into stock solutions can lead to rapid precipitation of the free acid. Thus, a self-validating protocol must prioritize anhydrous conditions, light protection, and thermal stability.
Physicochemical Properties & Solubility Data
To ensure accurate molarity calculations and solvent selection, the fundamental properties of the compound are summarized below.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
trans-2,5-Bis(trifluoromethyl)cinnamic acid
CAS Number
312619-48-0
Molecular Formula
C11H6F6O2
Molecular Weight
284.15 g/mol
Aqueous Solubility
Insoluble
| Organic Solubility | Soluble in DMSO, DMF, and Ethanol |
Note: Hygroscopic DMSO has a significant impact on the solubility of fluorinated compounds. 4[4].
Experimental Protocols: Dissolution and Formulation
Preparation of In Vitro Stock Solution (e.g., 50 mM in DMSO)
Causality Check: Why DMSO? Dimethyl sulfoxide is a universal aprotic solvent that disrupts the crystalline lattice of lipophilic organic acids. Using anhydrous DMSO prevents the water-induced hydrophobic collapse of the bis(trifluoromethyl)phenyl moiety.
Equilibration: Remove the vial of trans-2,5-Bis(trifluoromethyl)cinnamic acid powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. (Reasoning: Prevents atmospheric moisture condensation on the cold powder).
Weighing: Accurately weigh 14.21 mg of the powder (equivalent to 0.05 mmol) into a sterile, amber glass or light-blocking microcentrifuge tube.
Solvent Addition: In a chemical fume hood, add exactly 1.0 mL of newly opened, 4 (≥99.9% purity) to the tube[4].
Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution is not completely clear, 5 in a room-temperature water bath for 5–10 minutes[5]. (Reasoning: Sonication provides the acoustic cavitation energy required to break down micro-aggregates).
Verification: Visually inspect the solution against a light source. It must be perfectly clear with no particulate matter.
Preparation of In Vivo Working Formulation (Clear Solution)
For animal studies, 100% DMSO is toxic and cannot be injected directly. A co-solvent system is required to maintain the compound in solution while reducing DMSO concentration to safe levels (typically ≤10%).
Step 1: Aliquot 100 μL of the prepared DMSO stock solution (e.g., 25 mg/mL) into a sterile vial.
Step 2: Add 400 μL of PEG300 dropwise while vortexing continuously. (Reasoning: PEG300 acts as a hydrophilic polymer matrix to prevent the lipophilic drug from crashing out as the solvent polarity increases).
Step 3: Add 50 μL of Tween-80 and4[4]. (Reasoning: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the highly hydrophobic bis(trifluoromethyl) groups).
Step 4: Slowly add 450 μL of sterile Saline (0.9% NaCl) or PBS while vortexing to adjust the final volume to 1.0 mL.
Result: This yields a working solution with a final composition of4[4]. Prepare this formulation immediately before use; do not store aqueous working solutions.
Storage and Handling Guidelines
To maintain a self-validating system, the integrity of the compound must be preserved across its lifecycle.
Light Sensitivity: Cinnamic acid derivatives undergo photo-catalyzed [2+2] cycloadditions or trans-to-cis isomerization. Always use amber vials or3[3].
Temperature: Store stock solutions at -80°C. At -20°C, the solution is3[3].
Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes (e.g., 50–100 μL) prior to freezing. Repeated freeze-thaw cycles introduce moisture and thermal degradation.
Workflow Visualization
Workflow for the preparation and storage of trans-2,5-Bis(trifluoromethyl)cinnamic acid stock solutions.
Safety & Toxicity
Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. While specific toxicity data for the bis(trifluoromethyl) derivative is limited, related trifluoromethyl cinnamic acids are classified as 6 (Hazard statements H315, H319, H335)[6]. Avoid inhalation of dust and conduct all powder handling within a certified fume hood.
References
PubChem. "trans-2,5-Bis(trifluoromethyl)cinnamic acid | C11H6F6O2 | CID 4283597". National Library of Medicine. Available at:[Link]
Application Note: Pharmacological Evaluation of trans-2,5-Bis(trifluoromethyl)cinnamic Acid in Cell-Based Assays
Executive Summary & Pharmacological Rationale As a Senior Application Scientist, designing robust cell-based assays requires a deep understanding of both the biological target and the physicochemical properties of the te...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
As a Senior Application Scientist, designing robust cell-based assays requires a deep understanding of both the biological target and the physicochemical properties of the test compound. The trans-cinnamic acid scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for FDA-approved histone deacetylase (HDAC) inhibitors (e.g., Belinostat, Panobinostat) and various anti-inflammatory agents 1.
The specific addition of two trifluoromethyl (-CF₃) groups at the 2 and 5 positions of the phenyl ring fundamentally alters the molecule's behavior in vitro.
Causality of Structural Modification: The -CF₃ groups are highly electronegative and lipophilic. This dual substitution increases the partition coefficient (LogP), dramatically enhancing passive diffusion across the cellular phospholipid bilayer—a critical requirement for engaging intracellular targets like HDACs 2. Furthermore, the strong C-F bonds provide steric shielding and metabolic stability against rapid oxidation, ensuring sustained intracellular concentrations during prolonged cell-based assays 3.
This guide details the optimized protocols for evaluating trans-2,5-bis(trifluoromethyl)cinnamic acid as a putative epigenetic modulator and anti-inflammatory agent.
Physicochemical Properties & Formulation Strategy
Because of the high lipophilicity imparted by the halogenated groups, aqueous solubility is poor. Proper formulation is the first step in ensuring reproducible assay data.
Table 1: Compound Properties and Formulation
Parameter
Specification / Protocol
Chemical Name
trans-2,5-Bis(trifluoromethyl)cinnamic acid
CAS Number
312619-48-0
Molecular Weight
284.15 g/mol
Primary Solvent
Anhydrous Dimethyl Sulfoxide (DMSO)
Stock Concentration
10 mM to 50 mM (Store aliquots at -20°C, protected from light)
Assay Media Dilution
Dilute stock 1:1000 in culture media to ensure final DMSO ≤ 0.1% (v/v)
Expert Insight: Always perform serial dilutions of the compound in 100% DMSO before transferring to the aqueous culture media. Diluting directly into media can cause the highly lipophilic compound to crash out of solution, forming micro-precipitates that artificially lower the effective concentration and cause erratic assay readouts.
Rationale: Before assessing specific target engagement, we must establish the Maximum Tolerated Dose (MTD) and IC₅₀.
Expert Insight & Self-Validating System: While MTT or Resazurin assays are standard, cinnamic acid derivatives contain an α,β-unsaturated carbonyl group (a Michael acceptor). This moiety can occasionally interfere with redox-based readout reagents, leading to false viability signals. Therefore, an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) is strongly recommended to measure true metabolic viability without chemical interference.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HCT-116 for oncology, RAW 264.7 for inflammation) at 5,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10-point dose-response curve (e.g., 0.1 μM to 100 μM) of trans-2,5-bis(trifluoromethyl)cinnamic acid. Include a 0.1% DMSO vehicle control and a positive control (e.g., Staurosporine 1 μM).
Incubation: Treat cells for 48 or 72 hours.
Reagent Addition: Equilibrate the plate and ATP reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL).
Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
Data Analysis: Normalize data to the DMSO vehicle control (100% viability) and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Rationale: Cinnamic acids act by chelating the zinc ion (Zn²⁺) in the catalytic pocket of Class I/II HDACs 4. Testing intracellularly ensures the compound successfully utilizes its lipophilic -CF₃ groups to penetrate the membrane and reach the nucleus.
Self-Validating System: To ensure the observed decrease in fluorescence is due to true intracellular target engagement and not simply the compound quenching the fluorophore, a parallel cell-free biochemical counter-screen using recombinant HDAC must be run. Furthermore, the inclusion of a known cell-permeable inhibitor (e.g., Vorinostat/SAHA) serves as a positive control for assay window validation.
Step-by-Step Methodology:
Cell Seeding: Seed HCT-116 cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.
Treatment: Treat cells with trans-2,5-bis(trifluoromethyl)cinnamic acid at concentrations determined from Protocol 1 (e.g., IC₂₀, IC₅₀). Include Vorinostat (1 μM) as a positive control. Incubate for 18 hours.
Substrate Addition: Add a cell-permeable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 200 μM. Incubate for 2 hours at 37°C.
Developer Addition: Add the developer solution (containing a protease and a lysis buffer) to cleave the deacetylated substrate and release the AMC fluorophore. Incubate for 30 minutes at room temperature.
Readout: Measure fluorescence at Ex/Em = 360/460 nm. A decrease in fluorescence relative to the vehicle control indicates intracellular HDAC inhibition.
Rationale: HDACs deacetylate non-histone proteins, including the p65 subunit of NF-κB. Inhibition of HDACs by halogenated cinnamic acid derivatives leads to hyperacetylation of p65, trapping it in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.
Self-Validating System: When measuring inflammatory markers, cell viability must be assessed in parallel on the exact same plate. This guarantees that a reduction in NF-κB translocation or cytokine release is due to true pharmacological modulation, not merely a consequence of compound-induced cell death.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 macrophages at 20,000 cells/well in a 96-well imaging plate.
Pre-treatment: Pre-treat cells with sub-lethal doses of trans-2,5-bis(trifluoromethyl)cinnamic acid for 2 hours.
Stimulation: Induce inflammation by adding LPS (Lipopolysaccharide) at 1 μg/mL for 30 minutes.
Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
Immunostaining: Block with 5% BSA. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash, then apply a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (nuclear stain) for 1 hour.
Imaging & Analysis: Use a High-Content Screening (HCS) system to image the cells. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. Effective compounds will show a significantly reduced nuclear/cytoplasmic ratio compared to the LPS-only control.
Data Presentation & Expected Outcomes
To accurately evaluate the compound, quantitative data from the above protocols should be summarized to determine the therapeutic index.
Table 2: Expected Pharmacological Profile Summary
Assay Type
Readout Metric
Expected Response Profile
Interpretation
Cytotoxicity (HCT-116)
IC₅₀ (μM)
5.0 - 15.0 μM
Demonstrates targeted anti-proliferative activity in cancer lines.
Cytotoxicity (PBMCs)
IC₅₀ (μM)
> 50.0 μM
Indicates a favorable therapeutic window (low toxicity in healthy cells).
Intracellular HDAC
Relative Fluorescence Units (RFU)
Dose-dependent decrease
Confirms the -CF₃ groups facilitate membrane permeation and target binding.
Fig 2. Epigenetic and anti-inflammatory signaling pathway modulated by cinnamic acid derivatives.
References
Waldecker M, Kautenburger T, Daumann H, Busch C, Schrenk D. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC). PMC. Available at:[Link]
Patil M, Choudhari AS, Pandita S, et al. Cinnamaldehyde, cinnamic acid, and cinnamyl alcohol, the bioactives of Cinnamomum cassia exhibit HDAC8 inhibitory activity: An In vitro and In silico study. Pharmacognosy Magazine. Available at:[Link]
Lee SY, et al. Protective Effects of Cinnamic Acid Derivatives on Gastric Lesion. KoreaMed Synapse. Available at:[Link]
Sarkar MAK, et al. Advancing infection therapy: the role of novel menthol-based antimicrobials. PMC. Available at:[Link]
Application Note: trans-2,5-Bis(trifluoromethyl)cinnamic Acid as a Strategic Building Block in Organic Synthesis
Executive Summary For researchers and drug development professionals, the strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and materials science. trans-2,5-Bis(tr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and materials science. trans-2,5-Bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0) emerges as a highly versatile, fluorinated building block[1][2]. Characterized by its α,β-unsaturated carboxylic acid core and a phenyl ring substituted with two strongly electron-withdrawing trifluoromethyl (-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) groups, this compound serves a dual purpose: it is an excellent acylating precursor for synthesizing highly lipophilic amides, and a highly activated Michael acceptor for conjugate addition reactions[3].
This guide provides an in-depth mechanistic rationale and validated experimental protocols for utilizing this compound in complex organic synthesis.
Physicochemical Profile & Mechanistic Rationale
Understanding the physical and electronic properties of trans-2,5-bis(trifluoromethyl)cinnamic acid (Molecular Formula: C
HFO, MW: 284.15 g/mol ) is critical for predicting its behavior in synthetic pathways[4].
Conformational Control via Steric Hindrance
In unsubstituted cinnamic acid, the phenyl ring and the alkene typically adopt a planar conformation to maximize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-conjugation. However, the introduction of a bulky -CF group at the ortho-position (C2) creates a significant steric clash with the alkene protons. This steric repulsion forces the aromatic ring to twist out of the plane of the α,β-unsaturated system, resulting in a violation of molecular planarity. In drug discovery, this unique 3D conformation is highly advantageous for designing selective ligands that require non-planar geometries to access complex receptor binding pockets (e.g., human steroid 5α-reductase type-1 inhibitors)[5].
Electrophilic Activation (LUMO Lowering)
The two -CF
groups exert a powerful electron-withdrawing inductive (-I) effect across the aromatic ring. This electronic depletion propagates through the conjugated system, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[3]. Consequently, the -carbon becomes exceptionally electrophilic, making the compound a highly reactive Michael acceptor compared to standard cinnamic acids.
Lipophilicity Enhancement
The bis-trifluoromethyl substitution significantly boosts the compound's lipophilicity. The computed XLogP3 rises to 3.6, compared to ~2.1 for unsubstituted cinnamic acid[4]. This property is frequently leveraged to enhance the membrane permeability and metabolic stability of resulting drug conjugates, such as antimalarial primaquine hybrids[3].
Quantitative Data & Structure-Activity Profiling
To guide synthetic planning, the table below summarizes the comparative physicochemical and reactive properties of unsubstituted trans-cinnamic acid versus its 2,5-bis(trifluoromethyl) derivative.
Protocol A: Mild Amide Coupling via TBTU/DIEA (For Sensitive Amines)
Causality: Direct coupling using standard carbodiimides (like EDC) can be sluggish due to the moderate steric hindrance imparted by the ortho-CF
group. TBTU generates a highly reactive benzotriazole active ester in situ. Utilizing N,N-diisopropylethylamine (DIEA) as a non-nucleophilic base ensures the deprotonation of the target amine without competing for the electrophilic center. This protocol is ideal for synthesizing complex drug conjugates (e.g., primaquine derivatives) where harsh conditions must be avoided[3].
Step-by-Step Methodology:
Activation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent (eq) of trans-2,5-bis(trifluoromethyl)cinnamic acid and 1.2 eq of TBTU in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
Base Addition: Add 2.5 eq of DIEA dropwise. Stir the mixture at room temperature for 15–20 minutes to ensure complete formation of the active ester.
Coupling: Slowly add 1.1 eq of the target primary or secondary amine (dissolved in a minimal amount of DMF).
Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the consumption of the active ester via TLC (Hexanes/EtOAc).
Workup: Quench the reaction by adding ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO
, and brine. Dry over anhydrous NaSO, concentrate under reduced pressure, and purify via flash column chromatography.
Causality: When coupling the building block with weakly nucleophilic or sterically hindered anilines, the TBTU method may fail. Converting the carboxylic acid to an acyl chloride maximizes the electrophilicity of the carbonyl carbon. Microwave irradiation is subsequently applied to provide the rapid thermal energy required to overcome the high activation barrier caused by the dual steric clash of the ortho-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
group and the bulky aniline.
Step-by-Step Methodology:
Acyl Chloride Generation: Suspend 1.0 eq of the acid in dry chlorobenzene. Add 0.4 eq of Phosphorus trichloride (PClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or 1.5 eq of Thionyl chloride (SOCl). Heat to reflux for 2 hours under an inert atmosphere.
Concentration: Evaporate the excess halogenating agent and solvent under reduced pressure to isolate the crude acyl chloride.
Microwave Coupling: Redissolve the acyl chloride in dry chlorobenzene. Add 1.0 eq of the substituted aniline and 1.2 eq of anhydrous pyridine (as an acid scavenger).
Irradiation: Transfer to a microwave-safe vial, seal, and subject to microwave irradiation at 150°C for 15 minutes[6].
Workup & Isolation: Cool to room temperature, dilute with Dichloromethane (DCM), and wash sequentially with 1M HCl and saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Dry the organic layer, concentrate, and recrystallize the final N-arylcinnamamide from hot ethanol.
Protocol C: Base-Catalyzed Thia-Michael Addition
Causality: The bis-CF
groups heavily deplete electron density at the -carbon. A mild organic base is sufficient to deprotonate a thiol, generating a highly nucleophilic thiolate anion that rapidly attacks the activated enone system[3].
Fig 2: Mechanistic pathway of Michael addition to the bis-CF3 activated double bond.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of trans-2,5-bis(trifluoromethyl)cinnamic acid in anhydrous Tetrahydrofuran (THF) (0.1 M).
Nucleophile Addition: Add 1.2 eq of the desired thiol (e.g., benzyl mercaptan or a cysteine derivative).
Catalysis: Add 0.2 eq of Triethylamine (TEA) dropwise. Note: Stronger bases like DBU can lead to unwanted polymerization or side reactions due to the high reactivity of the substrate.
Reaction: Stir at room temperature for 2–4 hours. The reaction is typically rapid and exothermic.
Isolation: Concentrate the THF under reduced pressure. Redissolve the residue in EtOAc, wash with 0.5 M HCl to remove the TEA catalyst, and purify the resulting
-thioalkanoic acid via silica gel chromatography.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4283597, trans-2,5-Bis(trifluoromethyl)cinnamic acid". PubChem.[Link]
Pospisilova, S., et al. "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides". Molecules (Basel, Switzerland).[Link]
Isswanich, K., et al. "Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies". ACS Omega.[Link]
Rajić, Z., et al. "Primaquine derivatives: Modifications of the terminal amino group". European Journal of Medicinal Chemistry.[Link]
Application Note: High-Throughput NMR Screening of Trifluoromethylated Compounds in Drug Discovery Introduction: The Strategic Role of the Trifluoromethyl Group The trifluoromethyl ( ) group is a privileged motif in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput
NMR Screening of Trifluoromethylated Compounds in Drug Discovery
Introduction: The Strategic Role of the Trifluoromethyl Group
The trifluoromethyl (
) group is a privileged motif in medicinal chemistry. Its incorporation into drug candidates modulates lipophilicity (Hansch value of +0.88), enhances metabolic stability due to the high C–F bond dissociation energy (485.3 kJ/mol), and influences target binding through strong electron-withdrawing effects[1].
Beyond pharmacokinetics, the
group serves as an exceptional spectroscopic probe. The nucleus boasts 100% natural abundance, a spin of 1/2, and a gyromagnetic ratio yielding 83% of the sensitivity of NMR[2]. Because fluorine is virtually absent in endogenous biological systems, NMR provides spectra with zero background interference, making it an ideal modality for High-Throughput Screening (HTS) and fragment-based drug discovery (FBDD)[2][3].
Mechanistic Insights: The FAXS and 3-FABS Paradigms
Traditional HTS assays often rely on complex optical reporters that are prone to false positives from auto-fluorescent compounds or light-scattering aggregates.
NMR sidesteps these artifacts via two primary ligand-observed methodologies:
FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening): This competition-based assay utilizes a weakly binding "
spy molecule." When the spy molecule binds to a large target protein, its transverse relaxation time () decreases drastically due to chemical shift anisotropy (CSA) at high magnetic fields, resulting in a severely broadened NMR signal[2][4]. If a library compound competitively displaces the spy molecule, the spy returns to the free state, and its sharp signal is restored.
3-FABS (Three Fluorine Atoms for Biochemical Screening): Used for enzymatic assays, this method monitors the chemical shift perturbation of a
tagged substrate as it is converted into a product. The presence of three equivalent fluorine atoms amplifies the signal, allowing for rapid, sensitive quantification of enzyme kinetics and inhibition[5].
Causality of Experimental Choices: Why use a
spy instead of a mono-fluorinated one? The group provides three chemically equivalent fluorine atoms, effectively tripling the signal-to-noise ratio (SNR). This allows the assay to run at significantly lower spy and protein concentrations (often protein), conserving highly valuable recombinant targets[4].
Workflow Visualization
Workflow of FAXS: Competitive displacement of a CF3-tagged spy molecule restores the 19F signal.
Protocol: High-Throughput FAXS Competition Assay
Self-Validating System Design: This protocol includes a control molecule (a
compound known not to bind the target) multiplexed into the assay. If the control signal broadens during the run, it indicates non-specific protein aggregation, precipitation, or buffer incompatibility, immediately invalidating that specific well and preventing false interpretations[4].
Control Molecule: e.g., 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine[4].
Fragment Library: Pooled in mixtures of 10-15 compounds.
NMR Buffer:
Tris (pH 7.6), NaCl, 2% DMSO-, DSS (internal standard for chemical shift calibration)[6].
Step-by-Step Methodology
Step 1: Spy Calibration (Determine
and Baseline Broadening)
Prepare a
solution of the Spy Molecule in the NMR buffer.
Titrate the Target Protein from
to and acquire 1D spin-echo (CPMG) spectra for each point.
Causality: Calculate the bound fraction by measuring the line broadening (decrease in
relaxation). Select a final protein concentration that broadens the spy signal by 60-80% (typically ). This specific threshold ensures a high dynamic range for signal recovery upon competitive displacement[2][4].
Step 2: Assay Mixture Preparation
In a 96-well or 384-well deep-well plate, dispense the NMR buffer.
Add the Control Molecule (
) and Spy Molecule () to all test wells.
Spike in the fragment library mixtures (
per compound) to the respective wells.
Add the Target Protein to all wells (except the designated "Free Spy" reference wells) to initiate complex formation.
Step 3: High-Throughput
NMR Acquisition
Transfer samples to 3 mm NMR tubes or utilize a flow-probe equipped NMR spectrometer (e.g., 600 MHz equipped with a
cryoprobe for maximum throughput).
Run a 1D
spin-echo experiment utilizing a total spin-echo period of with an interval between 180° pulses () of [4].
Causality: The CPMG spin-echo filter acts as a physical sieve. It selectively suppresses the broad, fast-relaxing signals of the bound spy molecule and any transiently bound library fragments, leaving only the sharp, slow-relaxing signals of the freely tumbling molecules. This drastically simplifies the spectrum and isolates the binding event[4].
Step 4: Data Analysis & Hit Deconvolution
Integrate the Spy and Control
peaks across all spectra.
A "Hit" is declared if the Spy peak integral recovers by
compared to the protein-only well, provided the Control peak remains unchanged.
Deconvolute the hit mixture by testing the individual components of that specific pool against the Spy molecule to identify the exact binding fragment.
Quantitative Data Summary
To benchmark the assay, the following table summarizes typical parameters and expected outcomes for a FAXS-based HTS campaign using
probes.
Parameter
Value / Range
Mechanistic Rationale
Target Protein Conc.
High sensitivity of allows low protein usage, preserving resources[4].
Spy Molecule Conc.
Ensures sufficient SNR in a single scan or short acquisition time (< 2 min/well).
Library Compound Conc.
Pushes the equilibrium to displace the spy molecule, identifying weak fragments ().
Control Molecule Signal
Linewidth
Validates that the protein is stable and not causing non-specific viscosity changes.
Hit Rate (Typical)
Consistent with standard fragment-based screening libraries[3].
Conclusion
The integration of trifluoromethylated compounds into HTS workflows via
NMR provides an elegant, highly sensitive, and self-validating platform for drug discovery. By leveraging the unique magnetic resonance properties of the group, researchers can rapidly screen complex mixtures, quantify binding affinities, and eliminate the false-positive rates that plague traditional optical assays.
References[4] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOaKz_dul60PkYe_C4ayIrfCztj-_VoLF7jqKDTV9qc01tK-7SUzChrSdbcHGfhcmQ6z_2hk0GGyTNzIsDj-6LPVtZbKan-LpldyiDM2XPOXhQyB4y3q3PTgkVyxTVXwST_z6c[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWvhrmLngaWAw9ELVrqaJQ6-1ub6NCKlVp54Q6O1fSbvfM9vccp1WirTVGP3o5K2LWYM7ONwRFzukIAwSoVfyrBUn83Axwe1F7PlCRVNRmqk0xp-0eddEth0FjN5Y5aWHEaII=[6] QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrYLCt6DTsdERrJjF4ZHuA0MWyEV_V9mYir3gSvGEXsLab7ZDM_q_n-2AQrKzGo28GFhaE3VT-0CRHVuO_JVoCaz57GTmjguwpBx2ZFrmcI80CcF3eSHS6AcH0ImocHRT_paLDDVLANjK377biN997hMrJm4MP[5] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-5yIU8F2iWdUYKeWPx8smsgzksIPeoymayAQpu9sgc333RsH10sNWL0bUy0TNS38auD4P853RPGxTRhrBpHz7vJ-JTsBlp6qnzE0NS9s4RsgnhMwi-A5zJ4N38qGHPfUnR3Lrb3cCXoJ-[2] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEFo9ZkangM23X2s9bYT0i9S19C50n92jwIrBOUC_A81qHtG3GKQIQ_rV8xiusrpsjzmXe4Sw2faJ6HVEPgwJseE69bCrM6ndzPzL_4puuN9xeJiMd5caJrttXAf4jCt4ABZprmok1NliDA==[3] Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1w7kC3678pYXIRkbEvq3R1GBhLkgDIduMzenbxUSH-e-y6pGk9-kZDYNkidSyIFUao6WqwFL1ULP_w1bA85wrNCoXmuZUQclwNBPduiLby7GiXseEWkTb7CXySjI2kob9kOrWNXLdliT6w==
Troubleshooting low solubility of trans-2,5-bis(trifluoromethyl)cinnamic acid in aqueous buffers
Technical Support Center: trans-2,5-bis(trifluoromethyl)cinnamic acid Welcome to the technical support guide for trans-2,5-bis(trifluoromethyl)cinnamic acid. This document provides in-depth troubleshooting strategies and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: trans-2,5-bis(trifluoromethyl)cinnamic acid
Welcome to the technical support guide for trans-2,5-bis(trifluoromethyl)cinnamic acid. This document provides in-depth troubleshooting strategies and detailed protocols to address the low aqueous solubility of this compound, a common challenge for researchers. Our goal is to equip you with the scientific principles and practical steps needed to achieve successful experimental outcomes.
Understanding the Challenge: The Physicochemical Properties of the Compound
Trans-2,5-bis(trifluoromethyl)cinnamic acid (C₁₁H₆F₆O₂) is a cinnamic acid derivative characterized by two highly electronegative trifluoromethyl (-CF₃) groups on the phenyl ring. These groups are critical to its biological activity but also dominate its solubility profile.
Lipophilicity: The -CF₃ groups significantly increase the molecule's lipophilicity (fat-solubility), which inherently leads to poor aqueous solubility.[1][2][3] This is a primary reason why the compound may precipitate out of aqueous buffers.
Acidity: The molecule possesses a carboxylic acid group (-COOH), making it a weak acid. The pKa of the parent compound, trans-cinnamic acid, is approximately 4.44.[4][5] The strong electron-withdrawing nature of the two -CF₃ groups will lower the pKa of this derivative, making it a stronger acid than unsubstituted cinnamic acid. This acidic nature is the key to enhancing its solubility.
Q1: I added the powdered compound directly to my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve. What went wrong?
This is the most common issue. At a neutral pH of 7.4, the carboxylic acid group is only partially deprotonated. The high lipophilicity from the trifluoromethyl groups means the uncharged, protonated form of the molecule is dominant and highly insoluble in water.[2] Direct addition of the solid to a neutral buffer is rarely successful for compounds of this type.
Q2: Should I prepare a stock solution first? What solvent should I use?
Yes, always start by preparing a concentrated stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this type of compound due to its high solubilizing power for hydrophobic molecules.[9][10] Ethanol can also be used, but DMSO is generally superior.
Q3: I made a 10 mM stock in DMSO, but when I dilute it into my aqueous assay buffer, the compound precipitates. Why is this happening?
This is called "fall-out" or "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its maximum solubility, even with a small percentage of DMSO present. A final DMSO concentration of 1-2% is often used in biological assays, but this may not be sufficient to keep a highly lipophilic compound in solution.[11]
Systematic Troubleshooting Workflow
If you are facing persistent solubility issues, follow this tiered approach. Start with the simplest method and proceed to more advanced techniques as needed.
Caption: A step-by-step workflow for troubleshooting solubility.
Tier 1: pH Adjustment - The Primary Solution
The most effective strategy for this molecule is to exploit its acidic nature.[12] By raising the pH of the aqueous buffer, you shift the equilibrium towards the deprotonated (ionized) carboxylate form, which is significantly more water-soluble.
Caption: Effect of pH on the ionization and solubility of the acid.
Recommendation: Adjust the pH of your final aqueous buffer to at least 2 units above the compound's pKa. Since the pKa is likely below 4.44, a buffer pH of 6.5 or higher should be effective. For most cell-based assays, a buffer at pH 7.4 is ideal and should provide sufficient solubility once the compound is introduced from a DMSO stock.
Tier 2: Co-solvent Optimization
If pH adjustment alone is insufficient, you may need to increase the percentage of the organic co-solvent (DMSO) in your final solution.[13][14]
Critical Consideration: Always perform a vehicle control experiment to ensure that the concentration of DMSO used does not affect your biological system (e.g., cell viability, enzyme activity).[15][16] Most cell lines can tolerate up to 0.5% DMSO, but some assays may tolerate up to 5%.
For particularly challenging applications requiring higher concentrations, cyclodextrins can be used. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the hydrophobic part of the drug molecule, forming an "inclusion complex" that is water-soluble.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[]
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the mandatory first step for working with this compound.
Objective: To prepare a 20 mM stock solution of trans-2,5-bis(trifluoromethyl)cinnamic acid in 100% DMSO.
Calculation: Determine the mass of the compound needed.[22]
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
Mass (mg) = 0.020 mol/L x 0.001 L x 284.15 g/mol x 1000 = 5.68 mg
Weighing: Accurately weigh 5.68 mg of the compound and place it into a clean, labeled microcentrifuge tube.[23][24]
Dissolution: Add 1.0 mL of 100% anhydrous DMSO to the tube.
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[25] Protect from light if the compound is light-sensitive.
Protocol 2: Solubilization using pH Adjustment
Objective: To prepare a 100 µM working solution in PBS (pH 7.4) from a 20 mM DMSO stock.
Materials:
20 mM stock solution in DMSO (from Protocol 1)
Phosphate-Buffered Saline (PBS), pH 7.4
Sterile microcentrifuge tubes
Procedure:
Calculation (Serial Dilution): To achieve a final concentration of 100 µM (0.1 mM), you will perform a 1:200 dilution of your 20 mM stock solution.
Final DMSO concentration = 1 / 200 = 0.5%
Dilution Step:
Pipette 995 µL of PBS (pH 7.4) into a sterile microcentrifuge tube.
Add 5 µL of the 20 mM DMSO stock solution directly into the PBS.
Mixing: Immediately vortex the tube for 15-30 seconds to ensure rapid and complete mixing. This rapid dispersion is critical to prevent localized high concentrations that can cause precipitation.
Observation: The final solution should be clear and free of any visible precipitate.
Protocol 3: Solubilization using Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of the compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
trans-2,5-bis(trifluoromethyl)cinnamic acid
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Aqueous buffer (e.g., PBS, pH 7.4)
Magnetic stirrer and stir bar
Procedure:
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until clear.
Add Compound: Add the solid trans-2,5-bis(trifluoromethyl)cinnamic acid directly to the HP-β-CD solution in small increments while stirring vigorously.
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your working solution. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
Cas 140-10-3,trans-Cinnamic acid. LookChem. Available at: [Link]
trans-2,5-Bis(trifluoromethyl)cinnamic acid. PubChem. Available at: [Link]
Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at: [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. ResearchGate. Available at: [Link]
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available at: [Link]
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information. Available at: [Link]
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available at: [Link]
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available at: [Link]
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]
Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Technical Support Center: Stability of Trifluoromethyl Groups in Organic Synthesis
Welcome to the Technical Support Center for troubleshooting stability issues related to the trifluoromethyl (CF₃) group in organic synthesis. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for troubleshooting stability issues related to the trifluoromethyl (CF₃) group in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating and maintaining this unique functional group in their synthetic endeavors. While prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity, the CF₃ group is not invincible and can be susceptible to degradation under various reaction conditions.[1][2][3][4]
This resource provides in-depth technical guidance in a question-and-answer format, addressing specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I thought the C-F bond was one of the strongest in organic chemistry. Why is my trifluoromethyl group unstable?
A1: It's true that the carbon-fluorine bond is exceptionally strong, which contributes to the high metabolic and thermal stability of many trifluoromethylated compounds.[2][3] However, the stability of the CF₃ group is highly dependent on the overall molecular context and the reaction conditions employed.[1]
The powerful electron-withdrawing nature of the three fluorine atoms creates a strong dipole, rendering the carbon atom of the CF₃ group susceptible to nucleophilic attack. Furthermore, the CF₃ group can acidify protons on adjacent carbons, making them prone to deprotonation by bases, which can initiate decomposition pathways.[1] The stability is often most challenged during the construction of heterocyclic rings or in the presence of strong nucleophiles or bases.[1]
Q2: What are the most common degradation pathways for a trifluoromethyl group?
A2: The primary degradation pathways for a CF₃ group are hydrolysis and defluorination.
Hydrolysis: Under certain conditions, particularly with strong bases or acids, the CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group.[2][5] For example, 2-(trifluoromethyl)imidazole is known to undergo facile alkaline hydrolysis.[1] The mechanism often begins with a nucleophilic attack on the carbon atom of the CF₃ group.[6]
Defluorination: This involves the cleavage of one or more C-F bonds.[7] Reductive conditions, such as those employing magnesium metal or electrochemical methods, can lead to hydrodefluorination, replacing fluorine atoms with hydrogen.[8][9] Photoredox catalysis can also mediate defluorination.[7][10] Selective cleavage of one or two C-F bonds is a significant challenge, as initial defluorination can lead to further, often complete, degradation.[8]
Q3: My reaction involves a strong base. How can I protect the CF₃ group?
A3: The use of strong bases is a common cause of CF₃ group instability. Here are several strategies to mitigate this issue:
Choice of Base: Opt for non-nucleophilic, sterically hindered bases where possible. If a nucleophilic base is required, consider using a weaker base in combination with longer reaction times or slightly elevated temperatures.
Temperature Control: Many decomposition pathways are accelerated at higher temperatures. Running the reaction at lower temperatures, even if it requires longer reaction times, can often preserve the integrity of the CF₃ group.
Anhydrous Conditions: Water can act as a nucleophile, especially in the presence of a base, leading to hydrolysis. Ensuring strictly anhydrous conditions can prevent this degradation pathway.
Protecting Groups: In some cases, it may be possible to temporarily modify a nearby functional group to reduce the acidity of adjacent protons or to sterically hinder the CF₃ group from attack.
Q4: I'm performing a cross-coupling reaction and observing defluorination. What's happening?
A4: While transition-metal-catalyzed cross-coupling reactions are powerful tools for C-CF₃ bond formation, they can also present challenges to the stability of the trifluoromethyl group.[3][11] Side reactions such as fluoride elimination can occur from the transition metal-CF₃ intermediate.[11] The high electronegativity of the CF₃ group can increase the activation barrier for the desired reductive elimination step, making side reactions more competitive.[11]
Troubleshooting Steps:
Ligand Choice: The choice of ligand is crucial. Ligands that accelerate the rate of reductive elimination can minimize the lifetime of the intermediate susceptible to defluorination.
Solvent and Additives: The reaction medium can influence the stability of the intermediates. Experiment with different solvents and consider the use of additives that may stabilize the catalyst or the CF₃-containing substrate.
Reaction Temperature: As with base-mediated reactions, lowering the temperature can often suppress unwanted defluorination pathways.
Q5: How can I confirm if my trifluoromethyl group has degraded?
A5: Several analytical techniques are indispensable for detecting the degradation of a CF₃ group:
¹⁹F NMR Spectroscopy: This is the most direct and sensitive method. A healthy CF₃ group will exhibit a characteristic singlet (or a multiplet if coupled to other nuclei). The appearance of new signals, particularly those corresponding to fluoride ions or partially defluorinated species, is a clear indication of degradation.
¹³C NMR Spectroscopy: The carbon of a CF₃ group displays a distinct quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. A change in this signal or its disappearance suggests a reaction has occurred at the CF₃ group.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify the masses of degradation products, providing valuable clues about the decomposition pathway.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common stability issues.
Issue 1: Unexpected Defluorination During a Reaction
Symptoms:
Appearance of new signals in the ¹⁹F NMR spectrum, often broad or corresponding to F⁻.
Mass spectrometry data indicating the loss of one or more fluorine atoms.
Low yield of the desired trifluoromethylated product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected defluorination.
Issue 2: Hydrolysis of the CF₃ Group to a Carboxylic Acid
Symptoms:
Disappearance of the CF₃ signal in the ¹⁹F NMR spectrum.
Appearance of a new signal in the ¹H and ¹³C NMR spectra corresponding to a carboxylic acid.
A significant change in the polarity of the product, often becoming more polar.
Possible Causes and Solutions:
Possible Cause
Explanation
Troubleshooting Steps
Strongly Basic Conditions
The hydroxide ion or other strong nucleophilic bases can directly attack the electrophilic carbon of the CF₃ group, initiating hydrolysis.[2][12]
- Use a weaker, non-nucleophilic base. - If a strong base is necessary, use it at a low temperature (-78 °C) and for the shortest possible time. - Ensure the reaction is completely anhydrous.
Strongly Acidic Conditions
Concentrated strong acids, particularly at elevated temperatures, can promote the hydrolysis of the CF₃ group.[5]
- Use the minimum necessary concentration of acid. - Explore alternative acids that may be less prone to promoting hydrolysis. - Run the reaction at room temperature or below if possible.
Presence of Water at High Temperatures
Even under nominally neutral conditions, the presence of water at high temperatures can lead to slow hydrolysis of the CF₃ group.
- Use a high-boiling point aprotic solvent and ensure all reagents and glassware are scrupulously dried. - Consider using a Dean-Stark trap to remove any water formed during the reaction.
Experimental Protocol: Monitoring CF₃ Group Stability by ¹⁹F NMR
This protocol outlines a general method for monitoring the stability of a trifluoromethyl group during a reaction.
Materials:
Reaction mixture containing the trifluoromethylated compound.
NMR tube.
Deuterated solvent compatible with the reaction mixture.
Internal standard (e.g., 4-fluoroacetophenone).
Procedure:
Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
Quenching (if necessary): If the reaction is ongoing, quench the aliquot by adding it to a small volume of a suitable quenching agent (e.g., a buffer solution).
Dilution and Addition of Standard: Dilute the quenched aliquot with the deuterated solvent and add a precise volume of the internal standard stock solution.
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum of the prepared sample.
Data Analysis:
Identify the chemical shift of your starting material's CF₃ group and any new signals that appear.
Integrate the signal of the CF₃ group of your starting material and the signal of the internal standard.
The ratio of these integrals over time will indicate the consumption of your starting material. The appearance and integration of new fluorine-containing signals will allow you to quantify the formation of degradation products.
References
Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. (2025). American Chemical Society.
Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. (2025). Benchchem.
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (2025). Benchchem.
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (n.d.). Beilstein Journal of Organic Chemistry.
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). RSC Publishing.
Electrochemical hydrodefluorination of trifluoromethyl groups. (2023). University of Bristol.
The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition. (2025). Benchchem.
Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. (2023). The Journal of Organic Chemistry.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Trifluoromethyl
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
Direct trifluoromethylations using trifluoromethane. (2014).
AgF-Mediated Fluorinative Cross-Coupling of Two Olefins: Facile Access to -CF3 Alkenes and -CF3 Ketones. (2014).
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry.
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Freie Universität Berlin.
Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. (2000). The Journal of Organic Chemistry.
Selective Transformations of Aromatic Trifluoromethyl Groups. (n.d.). TCI (Tokyo Chemical Industry).
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). PMC.
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). PubMed.
Catalysis for fluorination and trifluoromethyl
Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. (2012). Organic Chemistry Portal.
Technical Support Center: Optimizing Coupling Reactions with trans-2,5-Bis(trifluoromethyl)cinnamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2,5-bis(trifluoromethyl)cinnamic acid. This guide is designed to provide in-depth, field-proven i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2,5-bis(trifluoromethyl)cinnamic acid. This guide is designed to provide in-depth, field-proven insights into optimizing coupling reactions with this challenging yet valuable substrate. My aim is to move beyond simple protocols and explain the underlying chemical principles, helping you troubleshoot and rationalize your experimental design.
Understanding the Substrate: The Challenge of Two Trifluoromethyl Groups
trans-2,5-Bis(trifluoromethyl)cinnamic acid is a unique building block, characterized by two powerful electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring. These groups significantly influence the molecule's reactivity in three key areas:
Increased Acidity: The -CF₃ groups strongly stabilize the carboxylate anion through their inductive effect, making the carboxylic acid more acidic than standard cinnamic acid.[1] This can affect base selection during coupling reactions.
Electron-Deficient Phenyl Ring: The phenyl ring is highly electron-poor, which alters its reactivity in cross-coupling reactions like Suzuki or Heck couplings. This generally facilitates the oxidative addition step in palladium-catalyzed cycles when the cinnamic acid derivative is the electrophile.[2]
Electron-Deficient Alkene: The alkene bond is also electron-deficient, which can impact its reactivity, for example, in Heck reactions.[3]
This guide will address the most common coupling reactions and provide structured troubleshooting advice.
Part 1: Amide Bond Formation (Coupling at the Carboxylic Acid)
Amide coupling is a fundamental transformation. However, the electronic properties of trans-2,5-bis(trifluoromethyl)cinnamic acid can present unique challenges, especially when coupling with electron-deficient or sterically hindered amines.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low yields. What is happening?
A1: Low yields are common when coupling electron-deficient acids with poor nucleophiles (like anilines). The strong electron-withdrawing nature of the -CF₃ groups makes the carboxylate a good leaving group but can also make the initial activation step less favorable with some reagents. Furthermore, if your amine is also electron-deficient, its low nucleophilicity will slow down the reaction.[4]
Troubleshooting Steps:
Switch to a More Potent Coupling Agent: For challenging couplings, consider using uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP.[5][6] These reagents form highly reactive activated esters that can couple with even weak nucleophiles.
Optimize the Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced without competing with your amine nucleophile.
Increase Temperature: For sluggish reactions with poor nucleophiles, heating the reaction (e.g., to 50-80 °C) can significantly improve the rate and yield.[7]
Consider Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride using reagents like bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can be highly effective for coupling hindered substrates.[8]
Protocol: High-Efficiency Amide Coupling of a Hindered Acid
This protocol is designed for coupling trans-2,5-bis(trifluoromethyl)cinnamic acid with a moderately hindered or electron-deficient amine.
Parameter
Recommended Condition
Rationale
Coupling Reagent
HATU (1.1 equiv)
Forms a highly reactive O-acylisourea intermediate, effective for difficult couplings.[6]
Base
DIPEA (3.0 equiv)
A non-nucleophilic hindered base that will not interfere with the coupling.
Solvent
N,N-Dimethylformamide (DMF)
A polar aprotic solvent that helps to dissolve reagents and facilitate the reaction.
Temperature
25 °C to 60 °C
Start at room temperature; increase if the reaction is slow.
Reaction Time
4-24 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
Dissolve trans-2,5-bis(trifluoromethyl)cinnamic acid (1.0 equiv) in DMF.
Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes to pre-activate the acid.
Add the amine (1.0-1.2 equiv) to the reaction mixture.
Stir at room temperature and monitor the reaction's progress. If the reaction is sluggish after 4 hours, gently heat to 50-60 °C.
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Troubleshooting Flowchart: Amide Coupling
Caption: A systematic workflow for optimizing Heck reaction conditions.
References
Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).
Why is cinnamic acid ortho/para directing? - Quora. (2017, November 8).
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
Pd-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl... - ResearchGate. (n.d.).
Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. (2013, August 1).
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. (n.d.).
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC. (n.d.).
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI. (2005, February 28).
Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes - Chemical Communications (RSC Publishing). (n.d.).
Why do electron withdrawing groups increase the acidity of carboxylic acids? - Quora. (2020, February 27).
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7).
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8).
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org. (2021, February 22).
Technical Support Center: Interpreting Complex NMR Spectra of Bis(trifluoromethyl)phenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(trifluoromethyl)phenyl compounds. The unique electronic properties and steric bulk of trifluorometh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(trifluoromethyl)phenyl compounds. The unique electronic properties and steric bulk of trifluoromethyl (CF₃) groups make these molecules invaluable in modern chemistry, but they also introduce significant challenges in NMR spectral interpretation. This guide is structured in a question-and-answer format to directly address common issues and provide advanced, field-proven insights to help you navigate these complexities with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts and common initial questions when analyzing the NMR spectra of bis(trifluoromethyl)phenyl compounds.
Q1: Why are the ¹⁹F NMR spectra of bis(trifluoromethyl)phenyl compounds often more complex than expected?
A1: The complexity arises from several factors unique to the ¹⁹F nucleus and the trifluoromethyl group:
Large Chemical Shift Dispersion: The ¹⁹F nucleus has a very wide chemical shift range (approx. 800 ppm), which is beneficial for resolving signals but can also reveal subtle, often unexpected, differences in the electronic environment of seemingly equivalent CF₃ groups.[1]
Through-Bond Coupling (J-coupling): Fluorine readily couples to other nuclei, including ¹H and ¹³C, over multiple bonds. In a bis(trifluoromethyl)phenyl system, you will observe ⁿJ(¹H-¹⁹F) and ⁿJ(¹³C-¹⁹F) couplings, which split the signals of both the CF₃ groups and the aromatic protons/carbons.[2]
Through-Space Coupling: This is a critical and often counter-intuitive phenomenon. If two CF₃ groups are spatially close to each other (e.g., in an ortho or sterically constrained meta arrangement), their fluorine nuclei can couple directly through space via the overlap of non-bonding orbitals.[3] This results in ⁿJ(¹⁹F-¹⁹F) coupling, which can be as large as or even larger than through-bond coupling, leading to complex multiplets where you might expect singlets.[4][5]
Restricted Rotation: The bulky nature of CF₃ groups can lead to hindered rotation around the Ar-CF₃ bond, especially at lower temperatures. If this rotation is slow on the NMR timescale, the three fluorine atoms within a single CF₃ group can become magnetically non-equivalent, leading to highly complex splitting patterns (e.g., an AB₂ or ABC system) instead of a simple singlet or quartet.[6]
Q2: What are the typical ¹⁹F and ¹H NMR chemical shifts for bis(trifluoromethyl)phenyl compounds?
A2: Chemical shifts are highly sensitive to the substitution pattern (ortho, meta, para) and the solvent used. However, some general ranges can be expected.
¹⁹F Chemical Shifts: Trifluoromethyl groups on an aromatic ring typically resonate in the range of -55 to -65 ppm relative to CFCl₃.[7] The exact position is influenced by the electronic effects of other substituents on the ring. For instance, the two CF₃ groups in 3,5-bis(trifluoromethyl)phenol appear around -64 ppm.
¹H Chemical Shifts: The aromatic protons are deshielded and typically appear between 7.0 and 8.5 ppm .[8][9] Protons on the ring will show coupling to the fluorine atoms (⁴JHF and ⁵JHF), often appearing as complex multiplets or broad singlets. For example, in 3,5-bis(trifluoromethyl)phenol, the proton at C4 appears as a singlet around 7.7 ppm, while the protons at C2 and C6 appear as a singlet around 7.2 ppm.[10]
Q3: How do solvent and temperature affect my spectra?
A3: Both solvent and temperature can dramatically alter the appearance of your NMR spectra.
Solvent Effects: ¹⁹F chemical shifts are notoriously sensitive to the solvent environment.[11] Changes in solvent polarity can alter intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, shifting ¹⁹F signals by several ppm.[12][13] It is crucial to be consistent with your choice of solvent and to report it with your data. For example, a switch from a nonpolar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can cause significant deshielding (a downfield shift).[12]
Temperature Effects: Temperature influences dynamic processes within the molecule.[11] For bis(trifluoromethyl)phenyl compounds, the most common effect is on the rate of CF₃ group rotation. At high temperatures, rotation is fast, and the three fluorine atoms average into one signal. As the temperature is lowered, rotation can slow, leading to significant line broadening and eventual splitting into a more complex pattern as the individual fluorine environments are resolved.[6][14][15] This phenomenon can be used intentionally in variable-temperature (VT) NMR experiments to study rotational barriers.[6][16]
Part 2: Troubleshooting Guide - Decoding Complex Spectra
This section provides solutions to specific problems you might encounter during spectral analysis.
Q4: My compound has two chemically equivalent CF₃ groups, but the ¹⁹F NMR shows a complex multiplet, not a singlet. What is happening?
A4: This is a classic indicator of through-space ¹⁹F-¹⁹F coupling . Even if the two CF₃ groups are equivalent by symmetry and connected through the same number of bonds (making their through-bond coupling to other nuclei identical), they can still couple with each other if they are physically close in space.
Causality: Through-space coupling arises from the direct overlap of the electron orbitals of fluorine atoms that are not directly bonded.[3] Its magnitude decays exponentially with distance, so it is most prominent in sterically congested molecules, such as 1,2- (ortho) or 1,8-disubstituted systems, where the CF₃ groups are forced into proximity.[3] The resulting spectrum will often appear as a complex series of multiplets as the nine equivalent fluorine nuclei (in the case of two freely rotating CF₃ groups) split each other.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected CF₃ group complexity.
Q5: My aromatic ¹H signals are broad and poorly resolved. How can I assign them?
A5: Broadening of proton signals attached to a fluorinated ring is common due to unresolved long-range ¹H-¹⁹F couplings (typically ⁴JHF and ⁵JHF).
Causality: While these coupling constants may be small (< 2 Hz), the multiplicity is high (a proton coupled to two CF₃ groups could theoretically be a septet of septets). When the coupling constant is similar in magnitude to the line width, the individual lines of the multiplet are not resolved, and the signal collapses into a broad envelope.
Solutions:
¹H-{¹⁹F} Decoupling: The most direct solution is to perform a proton NMR experiment while irradiating the fluorine frequencies. This collapses the ¹H-¹⁹F couplings, resulting in sharp, well-defined proton signals that can be assigned based on their multiplicity from ¹H-¹H coupling alone.
2D Heteronuclear Correlation Spectroscopy: Techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy) or HMQC (Heteronuclear Multiple Quantum Coherence) can be invaluable.
¹H-¹⁹F HOESY: This experiment correlates protons and fluorines that are close in space (< 5 Å).[17] It is excellent for unambiguously assigning protons near the CF₃ groups, such as the proton at C2 in a 1,3-bis(trifluoromethyl)phenyl system.[18]
¹⁹F-¹H HMQC: This can reveal long-range J-couplings that are not resolved in the 1D spectrum, providing definitive connectivity information.[19]
Q6: My baseline is rolling or distorted. What is the cause and how do I fix it?
A6: Baseline distortions in ¹⁹F NMR are often more pronounced than in ¹H NMR due to the wide spectral width and strong signals.
Causality & Solutions:
Acoustic Ringing: A very strong signal (like a solvent peak or a high-concentration sample) can cause the probe to vibrate, inducing a sinusoidal artifact in the FID. Solution: Introduce a short pre-acquisition delay (e.g., 100 microseconds) to allow the ringing to subside before data acquisition begins.[20]
Improper Phasing: A large first-order phase correction, often required when the transmitter is far from the signals of interest, can induce baseline roll. Solution: Re-acquire the data with the transmitter frequency offset (o1p) set closer to the center of your ¹⁹F signals.[20]
Broad Background Signals: Fluorinated compounds in the NMR probe components (e.g., Teflon) can contribute very broad background signals. Solution: Use advanced polynomial baseline correction algorithms available in most NMR processing software. Acquiring a background spectrum of the empty probe or with a non-fluorinated sample can also help identify and subtract these signals.[20]
Part 3: Advanced Analysis & Experimental Protocols
For unambiguous structure elucidation, 1D NMR is often insufficient. This section provides protocols for key 2D NMR experiments.
Protocol 1: Differentiating Through-Bond vs. Through-Space Coupling with ¹H-¹⁹F HOESY
This experiment is critical for confirming the spatial proximity of protons and fluorine atoms, which is essential for stereochemical and conformational analysis.[17][18]
Objective: To determine which protons are physically close to the CF₃ groups.
Step-by-Step Methodology:
Sample Preparation: Prepare your sample as you would for a standard ¹⁹F or ¹H NMR experiment (10-20 mg in ~0.6 mL of deuterated solvent). Ensure the sample is free of paramagnetic impurities.
Setup 1D Spectra: Acquire standard 1D ¹H and ¹⁹F spectra to determine the exact chemical shift ranges (spectral widths, sw) and transmitter frequency offsets (o1p) for both nuclei.
HOESY Pulse Program: Select the standard hoesy pulse program from your spectrometer's library. This is a 2D experiment that correlates the ¹H (F2 dimension) and ¹⁹F (F1 dimension) nuclei.
Key Parameters:
Transmitter Frequencies (o1p, o2p): Set the offsets to the center of the proton and fluorine signals, respectively.
Spectral Widths (sw, sw1): Set the widths to encompass all signals of interest for both dimensions.
Mixing Time (d8 or mix): This is the crucial parameter. The Overhauser effect builds up during this time. Start with a mixing time of ~300-500 ms. A range of mixing times can be used to build up an NOE curve for quantitative distance measurements.
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of your protons to allow for adequate relaxation between scans. A typical value is 2 seconds.
Number of Scans (nt): This experiment may require a significant number of scans (e.g., 8 to 64 per increment) to achieve good signal-to-noise, depending on sample concentration.
Data Processing & Interpretation:
Process the 2D data with appropriate Fourier transformation, phasing, and baseline correction.
Look for cross-peaks that connect a ¹H signal in one dimension to a ¹⁹F signal in the other. The presence of a cross-peak is definitive evidence that the corresponding proton and fluorine nuclei are, on average, within ~5 Å of each other.[17] The volume of the cross-peak is inversely proportional to the sixth power of the distance between them.
Side reactions to consider in the synthesis of trifluoromethylated molecules
Welcome to the Technical Support Center for Trifluoromethylation Workflows . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Trifluoromethylation Workflows . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The introduction of a trifluoromethyl (–CF₃) group is notoriously challenging. Because fluorine is the most electronegative element, CF₃ intermediates—whether anions, radicals, or cations—exhibit extreme reactivity profiles. This high reactivity frequently leads to competing side reactions such as protodehalogenation, oligomerization, and undesired regioselectivity.
Below, we dissect the causality behind these failures and provide self-validating protocols to ensure your syntheses succeed.
FAQ 1: Why am I getting massive amounts of fluoroform (CHF₃) and silyl enol ethers instead of my desired trifluoromethylated alcohol?
The Causality:
This is a classic kinetic trap. The Ruppert-Prakash reagent (TMSCF₃) requires a fluoride initiator to form a pentacoordinate siliconate intermediate, which then dissociates to release the CF₃⁻ anion[1]. Stopped-flow NMR and IR kinetic studies reveal that this CF₃⁻ anion acts as an active chain carrier in an anionic chain reaction[1]. Because the CF₃⁻ anion is extremely basic, any trace moisture or α-protons on your ketone will rapidly protonate it, generating volatile fluoroform (CHF₃) gas[1]. Furthermore, if an α-proton is abstracted, the resulting enolate will react with the TMS group to form a silyl enol ether side product, completely stalling the desired 1,2-addition[1].
The Solution:
You must maintain absolute anhydrous conditions and carefully control the reaction temperature to suppress the basicity of the CF₃⁻ intermediate.
Protocol 1: Self-Validating Anhydrous TMSCF₃ Addition to Ketones
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Substrate Loading: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M).
In-Process Validation: Take a 50 µL aliquot and run a Karl Fischer titration; moisture must be strictly <10 ppm before proceeding.
Reagent Addition: Add TMSCF₃ (1.2 equiv) and cool the system to -78 °C.
Initiation: Add a catalytic amount of TBAF (0.05 equiv, 1.0 M in THF) dropwise over 10 minutes.
In-Process Validation: Monitor the reaction in situ via ¹⁹F NMR. The disappearance of the TMSCF₃ peak (-67.3 ppm) and the appearance of the product alkoxide peak (approx. -80 ppm) confirms successful conversion without CHF₃ formation (-78 ppm doublet)[1].
Quenching: Quench with 1M HCl at -78 °C before warming to room temperature to hydrolyze the intermediate silyl ether.
Mechanistic pathway of TMSCF3 activation and competing CHF3 side-reaction.
FAQ 2: My alkene hydrotrifluoromethylation using Togni's Reagent yields a black, tarry mess and low product recovery. How do I stop this oligomerization?
The Causality:
You are experiencing uncontrolled radical propagation. Under photoredox catalysis, Togni's reagent undergoes single-electron transfer (SET) to generate a highly reactive CF₃• radical[2]. If the local concentration of this radical is too high relative to your hydrogen atom transfer (HAT) donor, the intermediate carbon-centered benzyl radical will add to another alkene molecule rather than undergoing the desired HAT[2]. This runaway chain reaction leads to oligomerization or polymerization of the alkene[2][3].
The Solution:
Optimize your HAT source (e.g., using phenylsilane and 2,2,2-trifluoroethanol) to ensure the radical chain process is rapidly terminated with a hydrogen atom, effectively outcompeting the oligomerization pathway[2].
FAQ 3: I'm seeing O-trifluoromethylation instead of C-trifluoromethylation on my phenols. How can I control regioselectivity?
The Causality:
Togni's reagent is an electrophilic hypervalent iodine species. Phenoxides act as "hard" nucleophiles at the oxygen atom and "soft" nucleophiles at the carbon atom. Direct reaction often leads to O-attack due to hard-hard interactions[4].
The Solution:
Introduce a soft Lewis acid, such as a Copper(II) catalyst. The copper coordinates with both the phenol and the hypervalent iodine reagent, directing the CF₃ transfer via an inner-sphere mechanism to the softer ortho/para carbon positions, bypassing the oxygen entirely.
Protocol 2: Self-Validating Photoredox Hydrotrifluoromethylation of Alkenes
Setup: In a dry vial equipped with a Teflon septum, add the alkene (1.0 equiv), photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), and Togni's Reagent II (1.2 equiv)[3].
Solvent & HAT Donor: Add degassed DCM/MeOH (1:1, 0.1 M) and phenylsilane (1.5 equiv) as the highly efficient hydrogen source[2].
Degassing: Sparge the mixture with Argon for 15 minutes.
In-Process Validation: Oxygen acts as a radical triplet quencher. Failure to strictly degas will result in zero conversion. Ensure the solution color remains characteristic of the active photocatalyst.
Irradiation: Irradiate with blue LEDs (450 nm) at room temperature for 4-12 hours.
In-Process Validation: Monitor by GC-MS. The reaction is complete when the starting alkene is consumed and no high-molecular-weight oligomer peaks are detected[3].
Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), wash with brine, and concentrate[3].
Dichotomy of Togni's reagent activation: 2e- electrophilic vs 1e- radical pathways.
Section 3: Quantitative Troubleshooting Matrix
Use this data-driven matrix to quickly diagnose and mitigate side reactions based on your chosen reagent system.
Reagent
Reaction Type
Primary Side Product
Causality
Mitigation Strategy
Typical Yield Penalty
TMSCF₃
Nucleophilic
CHF₃ (Fluoroform)
Rapid protonation of CF₃⁻ chain carrier
Strict anhydrous conditions (<10 ppm H₂O)
-15% to -40%
TMSCF₃
Nucleophilic
Silyl Enol Ether
Deprotonation of α-protons by CF₃⁻
Use non-enolizable substrates or low temp
-10% to -30%
Togni's II
Electrophilic
O-Trifluoromethylation
Hard-hard interaction with phenoxides
Add Cu(II) catalyst for C-directed delivery
-20% to -50%
Togni's II
Radical
Oligomerization
Excess local CF₃• vs HAT donor
Optimize HAT (phenylsilane) & photoredox
-10% to -60%
Langlois
Radical
Homocoupling
Excess oxidant, slow substrate trapping
Slow addition of oxidant over 2 hours
-5% to -25%
References
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC.1
Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. Organic Chemistry Portal. 2
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. 4
Technical Support Center: Trifluoromethylation Protocols. Benchchem. 3
Technical Support Center: Overcoming Poor Reproducibility in Assays with trans-2,5-bis(trifluoromethyl)cinnamic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in assays involving trans-2,5-bis(trifluoromethyl)cinnamic acid. This docum...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in assays involving trans-2,5-bis(trifluoromethyl)cinnamic acid. This document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to enhance the reliability and consistency of your experimental results.
Introduction to trans-2,5-bis(trifluoromethyl)cinnamic acid and Its Challenges
trans-2,5-bis(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] The addition of two trifluoromethyl groups significantly alters its physicochemical properties, including increasing its lipophilicity.[2] These modifications can enhance biological activity, making it a compound of interest in various therapeutic areas.[3][4] However, these same properties can also introduce challenges in experimental assays, leading to poor reproducibility. Common issues include poor solubility, compound instability, and off-target effects that can confound results. This guide will address these challenges directly, providing practical solutions and a deeper understanding of the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: My assay results with trans-2,5-bis(trifluoromethyl)cinnamic acid are highly variable between experiments. What are the most likely causes?
A1: Variability in assay results when using this compound often stems from a few key factors:
Poor Solubility: Due to its hydrophobic nature, the compound may not be fully dissolved in your assay medium, leading to inconsistent effective concentrations.[2]
Compound Instability: Cinnamic acid derivatives can be susceptible to degradation, particularly with prolonged exposure to light or certain media components.[5]
Inconsistent Stock Solution Preparation: Errors in preparing and storing stock solutions can introduce significant variability.
Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular responses to the compound.
Q2: What is the best solvent for preparing a stock solution of trans-2,5-bis(trifluoromethyl)cinnamic acid?
A2: Given its limited solubility in aqueous solutions, a concentrated stock solution should first be prepared in an organic solvent.[5] Dimethyl sulfoxide (DMSO) is a common choice. It is crucial to ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q3: How should I store the stock solution to maintain its stability?
A3: To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] Protect the stock solution and any working solutions from light. It is highly recommended to prepare fresh working solutions from the stock for each experiment.
Q4: Could the trifluoromethyl groups on the compound be interfering with my assay?
A4: Yes, the electron-withdrawing nature of trifluoromethyl groups can influence the compound's interaction with biological targets and assay components.[1] These groups can affect protein binding and may also contribute to off-target effects. It is important to include appropriate controls to assess the specificity of the observed effects.
Q5: Are there any known signaling pathways modulated by cinnamic acid derivatives that I should be aware of?
A5: Cinnamic acid and its derivatives have been reported to modulate several key signaling pathways, including NF-κB, PI3K-Akt, and MAPK pathways.[3] Depending on your specific assay, activation or inhibition of these pathways could contribute to your observed results. A notable target for some cinnamic acid-related compounds is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various cellular processes.[6][7][8]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered in assays with trans-2,5-bis(trifluoromethyl)cinnamic acid.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent or non-reproducible dose-response curves.
1. Incomplete dissolution of the compound. 2. Degradation of the compound in stock or working solutions. 3. Variability in cell seeding density or health.
1. Prepare a high-concentration stock in DMSO and sonicate briefly to ensure complete dissolution before diluting into the assay medium. Visually inspect for any precipitation. 2. Prepare fresh working solutions for each experiment. Perform a stability check of your compound in the assay medium over the time course of your experiment using HPLC-UV.[5] 3. Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase.
Higher-than-expected cytotoxicity or off-target effects.
1. Solvent toxicity. 2. Formation of cytotoxic degradation products. 3. Generation of reactive oxygen species (ROS).
1. Ensure the final solvent concentration is consistent and non-toxic to your cells. Run a vehicle-only control. 2. Use freshly prepared solutions.[5] 3. Measure ROS levels in your cell culture system to assess oxidative stress.[5]
Difficulty in achieving complete dissolution in assay medium.
1. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. 2. Consider the use of a non-ionic surfactant at a low concentration, ensuring it does not interfere with the assay.
High background signal in fluorescence-based assays.
Interference from phenol red in the cell culture medium.
Switch to a phenol red-free version of your cell culture medium.[5]
Experimental Protocols
To ensure consistency, it is crucial to follow standardized and validated protocols.
Protocol 1: Preparation of trans-2,5-bis(trifluoromethyl)cinnamic acid Stock and Working Solutions
Objective: To prepare stable and accurately concentrated solutions for use in cellular assays.
Cell Seeding: Seed cells into multi-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Remove the seeding medium and replace it with fresh medium containing the various concentrations of trans-2,5-bis(trifluoromethyl)cinnamic acid or the vehicle control.
Incubation: Incubate the plates for the desired treatment duration under standard cell culture conditions.
Assay Measurement: Perform the specific assay according to the manufacturer's instructions.
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves.
Visualization of Key Concepts
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can be modulated by various small molecules.[6][7][8] Understanding this pathway can be crucial if your assay involves cell types where AhR is expressed.
trans-2,5-Bis(trifluoromethyl)cinnamic acid vs other halogenated cinnamic acids
Executive Summary trans-2,5-Bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0) represents a specialized subclass of fluorinated phenylpropanoids. Unlike its more common isomer, 3,5-bis(trifluoromethyl)cinnamic acid, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
trans-2,5-Bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0) represents a specialized subclass of fluorinated phenylpropanoids. Unlike its more common isomer, 3,5-bis(trifluoromethyl)cinnamic acid, the 2,5-isomer introduces a critical ortho-effect . The presence of a trifluoromethyl group at the C2 position creates significant steric strain, forcing the phenyl ring to twist out of coplanarity with the alkene-carboxylic acid tail.
For drug development professionals, this compound is not merely a lipophilic building block; it is a conformationally biased scaffold . It offers high metabolic stability and lipophilicity (LogP > 3.5) while probing distinct steric space within enzyme binding pockets, making it a valuable bioisostere for designing inhibitors against targets with restricted hydrophobic clefts.
Part 1: Physicochemical Performance & Comparison[1]
The following table contrasts trans-2,5-bis(trifluoromethyl)cinnamic acid with standard cinnamic acid and its primary halogenated competitors.
*Note: The pKa of the 2,5-isomer is influenced by the ortho-CF3 group, which can sterically inhibit resonance stabilization of the carboxylate, potentially making it slightly less acidic than expected from pure inductive effects, yet still significantly more acidic than the unsubstituted parent.
Key Differentiator: The Ortho-Twist
While the 3,5-isomer is often used to maximize lipophilicity without altering the binding angle significantly, the 2,5-isomer forces a non-planar conformation.
3,5-Substitution: The molecule remains relatively flat, allowing for π-stacking interactions.
2,5-Substitution: The C2-CF3 group clashes with the vinyl protons (or the carbonyl oxygen in derivatives), forcing a twist. This is crucial for disrupting "flat" binding modes and improving selectivity in kinase or protease inhibitors.
Part 2: Applications in Drug Discovery
Antibacterial & Antimicrobial Agents
Halogenated cinnamic acids serve as precursors to cinnamanilides , a class of compounds showing potent activity against MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococcus).[3]
Mechanism: These compounds act as Michael acceptors. The electron-withdrawing CF3 groups activate the
-carbon of the alkene, facilitating nucleophilic attack by cysteine residues in bacterial enzymes.
Advantage of 2,5-Bis: The high lipophilicity facilitates membrane permeability, while the steric bulk protects the Michael acceptor from rapid detoxification by host glutathione, potentially extending the half-life.
Bioisosteric Replacement
In lead optimization, replacing a phenyl ring with a 2,5-bis(trifluoromethyl)phenyl group serves two purposes:
Metabolic Blocking: The CF3 groups block the C2 and C5 positions from oxidative metabolism (CYP450 hydroxylation).
Hydrophobic Filling: It fills large, lipophilic pockets in receptors (e.g., PPARs or nuclear receptors) more effectively than a mono-substituted ring.
Part 3: Experimental Protocols
Protocol A: Synthesis via Knoevenagel Condensation
This protocol is preferred over the Heck reaction for this substrate because it avoids the use of expensive palladium catalysts and tolerates the steric hindrance of the ortho-CF3 group.
Reagents:
2,5-Bis(trifluoromethyl)benzaldehyde (1.0 eq)
Malonic acid (1.2 eq)
Pyridine (Solvent/Base, 5-10 volumes)
Piperidine (Catalyst, 0.1 eq)
Step-by-Step Workflow:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-bis(trifluoromethyl)benzaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).
Activation: Add piperidine (1 mmol) as a catalyst.
Reaction: Heat the mixture to 80–100°C for 4–6 hours.
Self-Validating Sign: Monitor for the evolution of
gas bubbles. The reaction is complete when gas evolution ceases.
Workup: Cool the reaction mixture to room temperature. Pour slowly into an excess of ice-cold dilute HCl (1M) with vigorous stirring.
Observation: A white to off-white precipitate should form immediately.
Purification: Filter the solid, wash with cold water to remove pyridine salts, and dry. Recrystallize from Ethanol/Water (or pure Ethanol) to yield needle-like crystals.
Characterization (QC):
1H NMR (DMSO-d6): Look for the trans-alkene doublets with a coupling constant (
) of ~16 Hz. The vinyl proton to the carbonyl will be shielded, while the proton is deshielded.
19F NMR: Expect two distinct singlets (or quartets due to long-range coupling) corresponding to the non-equivalent CF3 groups at positions 2 and 5.
Protocol B: Decision Logic for Scaffold Selection
Use this logic flow to determine when to deploy the 2,5-isomer versus the 3,5-isomer.
Figure 1: Decision matrix for selecting between bis(trifluoromethyl)cinnamic acid isomers based on binding pocket geometry.
Part 4: Synthesis & Application Workflow
The following diagram illustrates the synthetic pathway from the aldehyde precursor to the active amide (anilide) derivative, highlighting the critical intermediate role of the cinnamic acid.
Figure 2: Synthetic workflow for converting the 2,5-bis(CF3) scaffold into bioactive anilides.
References
BenchChem. (2025). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. Retrieved from
National Institutes of Health (NIH). (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. PMC. Retrieved from
PubChem. (2026).[4] trans-2,5-Bis(trifluoromethyl)cinnamic acid Compound Summary. National Library of Medicine. Retrieved from
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from
CymitQuimica. (2026).[5] Product Catalog: 2,5-Bis(trifluoromethyl)cinnamic acid. Retrieved from [5]
Comparative Guide: Cytotoxicity of Fluorinated Cinnamic Acid Isomers in Drug Development
As a Senior Application Scientist, I often encounter the challenge of optimizing lead compounds to balance potent on-target efficacy with minimal off-target cytotoxicity. Cinnamic acid and its derivatives serve as highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I often encounter the challenge of optimizing lead compounds to balance potent on-target efficacy with minimal off-target cytotoxicity. Cinnamic acid and its derivatives serve as highly versatile, privileged scaffolds in medicinal chemistry. However, it is the strategic introduction of a fluorine atom into the phenyl ring that profoundly alters the molecule's physicochemical landscape.
This guide provides an in-depth, objective comparison of the cytotoxicity profiles of ortho (2-FCA), meta (3-FCA), and para (4-FCA) fluorinated cinnamic acid isomers. By understanding the structural causality behind their biological behavior, researchers can rationally select the appropriate isomer for specific therapeutic applications, ranging from anticancer agents to antiplasmodial drugs.
Structural and Electronic Causality: The Role of Isomerism
The position of the fluorine atom on the cinnamic acid aromatic ring dictates the molecule's electron density distribution, lipophilicity (LogP), and spatial conformation. These factors directly govern how the molecule interacts with cellular membranes and intracellular targets.
2-Fluorocinnamic Acid (ortho-FCA): The proximity of the highly electronegative fluorine atom to the acrylate side chain introduces significant steric hindrance. This spatial conflict can force the aromatic ring out of strict planarity, reducing the extended
-conjugation of the system. Consequently, ortho-isomers often exhibit altered, sometimes restricted, binding kinetics within target protein pockets, leading to moderate and highly variable baseline cytotoxicity.
3-Fluorocinnamic Acid (meta-FCA): Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I) but lacks a direct resonance contribution (+R) to the conjugated alkene chain. Research into1 demonstrates that meta-fluorinated derivatives exhibit exceptionally low baseline cytotoxicity to mammalian cells (e.g., HepG2), yielding massive Selectivity Indices (SI) for parasitic targets over host cells[1].
4-Fluorocinnamic Acid (para-FCA): The para position allows the fluorine atom to exert both inductive withdrawal and resonance donation. This dual electronic effect stabilizes the molecule and significantly enhances its lipophilicity, facilitating rapid cellular internalization. Para-isomers are frequently utilized in anticancer drug design due to their potent, targeted cytotoxicity. For instance, specific para-fluorinated cinnamamides have been shown to induce profound G1 cell cycle arrest via EGFR inhibition[2].
Comparative Cytotoxicity Data
To objectively evaluate these isomers, we must look at their performance across standardized cell lines. The table below synthesizes quantitative cytotoxicity data (IC₅₀ values) against the human liver hepatocellular carcinoma cell line (HepG2), highlighting the stark differences driven by fluorine positioning.
Data synthesized from recent evaluations of fluorinated cinnamide anticancer agents and antiplasmodial harmicines[1][2].
Mechanistic Pathways of Cytotoxicity
The cytotoxicity of fluorinated cinnamic acid derivatives is not merely a function of general cellular poisoning; it is driven by specific, target-mediated pathways. The enhanced lipophilicity provided by the fluorine atom (particularly in the para position) accelerates passive diffusion across the phospholipid bilayer. Once internalized, these molecules often act as kinase inhibitors or chaperone disruptors (e.g., binding to the ATP pocket of Hsp90 or EGFR), ultimately triggering cell cycle arrest and apoptosis.
Mechanism of cytotoxicity induced by fluorinated cinnamic acid derivatives.
To ensure trustworthiness and reproducibility in drug development, cytotoxicity assays must be designed as self-validating systems. The following protocol outlines a dual-assay methodology for evaluating the cytotoxicity of fluorinated cinnamic acid isomers.
Methodological Causality & Design
Relying on a single viability marker can yield false positives if the fluorinated compound directly interferes with the assay's redox chemistry. By coupling the MTT assay (which measures mitochondrial succinate dehydrogenase activity) with the Neutral Red assay (which assesses lysosomal membrane integrity), this protocol cross-validates cell viability. Discrepancies between the two readouts immediately flag potential assay interference or highly specific organelle toxicity.
Step-by-step in vitro cytotoxicity assay workflow for HepG2 cells.
Step-by-Step Workflow
Cell Seeding & Synchronization:
Seed HepG2 cells in 96-well plates at a density of
cells/well in complete DMEM.
Causality Check: Starve cells of serum for 12 hours prior to dosing. This synchronizes the cell population at the G0/G1 phase, ensuring that any observed cell cycle arrest later is a direct causal result of the para-fluorinated isomer's mechanism, rather than an artifact of asynchronous division.
Compound Preparation & Dosing:
Dissolve the 2-FCA, 3-FCA, and 4-FCA isomers in analytical grade DMSO to create 10 mM stock solutions.
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM.
Causality Check: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well. Include a 0.1% DMSO vehicle control to validate that observed cytotoxicity is strictly compound-driven.
Incubation:
Incubate the treated cells for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Dual-Assay Execution:
Plate A (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 μL of DMSO.
Plate B (Neutral Red): Add 100 μL of Neutral Red medium (40 μg/mL) to each well. Incubate for 2 hours. Wash with PBS and extract the incorporated dye using a destain solution (50% ethanol, 1% glacial acetic acid).
Spectrophotometric Quantification & SI Calculation:
Measure absorbance at 570 nm (MTT) and 540 nm (Neutral Red) using a microplate reader.
Calculate the IC₅₀ values using non-linear regression analysis.
Causality Check: Calculate the Selectivity Index (SI = IC₅₀ of normal cell line / IC₅₀ of target cell line). A high SI (e.g., >100, as seen with 3-FCA derivatives) validates that the compound possesses targeted efficacy rather than acting as a broad-spectrum toxin.
References
Novel Harmicines with Improved Potency against Plasmodium - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents
Source: ACS Omega (American Chemical Society)
URL:[Link]
Cross-Validation of Experimental Results for trans-2,5-bis(trifluoromethyl)cinnamic acid
Executive Summary In the optimization of lead compounds, the introduction of trifluoromethyl ( ) groups onto the cinnamic acid scaffold is a high-impact strategy to modulate lipophilicity, metabolic stability, and potenc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of lead compounds, the introduction of trifluoromethyl (
) groups onto the cinnamic acid scaffold is a high-impact strategy to modulate lipophilicity, metabolic stability, and potency.[1] While trans-cinnamic acid serves as the baseline pharmacophore, and the 4-trifluoromethyl derivative is a standard probe, trans-2,5-bis(trifluoromethyl)cinnamic acid represents a more aggressive modification. The steric bulk at the ortho (2-) position combined with the electron-withdrawing nature of the meta (5-) substituent creates a unique electronic and steric profile that requires rigorous validation.
This guide provides a technical framework for cross-validating the experimental performance of trans-2,5-bis(trifluoromethyl)cinnamic acid against its non-fluorinated and mono-fluorinated alternatives. It focuses on distinguishing genuine structural advantages from experimental artifacts (e.g., photoisomerization or solubility errors).
Part 1: Structural & Physicochemical Benchmarking
To understand the utility of the 2,5-bis(
) variant, we must benchmark it against the parent compound and a standard regioisomer. The 2,5-substitution pattern is critical because the ortho-trifluoromethyl group introduces significant steric strain, potentially twisting the phenyl ring out of coplanarity with the alkene, which affects binding affinity and solubility.
Table 1: Comparative Physicochemical Profile[2]
Feature
trans-Cinnamic Acid (Baseline)
trans-4-(Trifluoromethyl)cinnamic acid
trans-2,5-bis(Trifluoromethyl)cinnamic acid
Molecular Weight
148.16 g/mol
216.16 g/mol
284.15 g/mol
LogP (Predicted)
~2.1
~3.0
~3.6 - 3.8
Electronic Effect
Neutral
Strong EWG (Para)
Dual EWG (Ortho/Meta)
Steric Profile
Planar
Planar
Twisted (Ortho-clash)
Metabolic Stability
Low (Ring hydroxylation)
Moderate (Para-blocked)
High (2,5-blocked)
pKa (Acid Strength)
~4.44
~4.10
< 4.0 (Enhanced Acidity)
Scientist’s Insight: The drop in pKa in the 2,5-bis variant is driven by the inductive effect of the fluorine atoms. This increases the compound's ionization at physiological pH, potentially improving solubility despite the high lipophilicity (LogP) contributed by the twelve fluorine atoms.
Part 2: Analytical Cross-Validation Protocols
Trustworthiness in data comes from orthogonal validation —using two distinct physical principles to confirm a single result. For fluorinated cinnamic acids, reliance on UV-Vis alone is dangerous due to overlapping absorption bands.
Protocol A: Structural Confirmation via Multi-Nuclear NMR
Objective: Confirm the trans geometry and the specific 2,5-substitution pattern, ruling out regioisomers (e.g., 3,5-bis).
Methodology:
Solvent Selection: Dissolve 10 mg in DMSO-
. Avoid if solubility is marginal, as aggregation shifts peaks.
H NMR (Proton):
Focus on the vinylic region (
6.5–8.0 ppm).
Validation Check: The coupling constant (
) between the alkene protons must be 15–16 Hz . A value of 10–12 Hz indicates the cis isomer (often a photo-degradation impurity).
F NMR (Fluorine):
Run proton-decoupled
F NMR.
Expectation: Two distinct singlets (or quartets if H-coupling is resolved) representing the non-equivalent
groups at positions 2 and 5.
Failure Mode: A single peak suggests equivalent environments (likely the symmetrical 3,5-bis isomer), indicating a supply chain error.
(trans to cis) photoisomerization under ambient light. This protocol quantifies active trans content.
Workflow:
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).
Note: The acid is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Detection: UV at 270 nm (near
).
Procedure:
Prepare sample in amber glassware (light protection is mandatory).
Inject 10 µL.
Validation: The trans isomer is more thermodynamically stable and planar, typically eluting after the cis isomer on C18 columns due to better interaction with the stationary phase.
Part 3: Biological Validity & Metabolic Context
When using trans-2,5-bis(trifluoromethyl)cinnamic acid in biological assays (e.g., antimicrobial or anticancer screens), "false negatives" often arise from precipitation.
The "Solubility Cliff" Validation
Because this compound has a high LogP (~3.6), it may precipitate in aqueous assay buffers (PBS/media).
Self-Validating System:
Dynamic Light Scattering (DLS) Check: Before running an IC50 assay, dilute the compound to the maximum test concentration (e.g., 100 µM) in the assay media (1% DMSO).
Pass Criteria: If DLS shows particle sizes >10 nm, the compound has aggregated. Data derived from this solution will be artifactual.
Correction: If aggregation occurs, formulate as a host-guest complex (e.g., with cyclodextrin) or reduce concentration below the critical aggregation concentration.
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating this specific fluorinated intermediate.
Caption: Orthogonal validation workflow combining NMR (geometry/regiochemistry) and HPLC (purity/stability) to certify trans-2,5-bis(trifluoromethyl)cinnamic acid.
References
PubChem. (2021).[2] trans-2,5-Bis(trifluoromethyl)cinnamic acid | C11H6F6O2.[2] National Library of Medicine.
[Link]
NIST Chemistry WebBook. (2023). trans-Cinnamic acid Standard Reference Data. National Institute of Standards and Technology.[3]
[Link]
The Trifluoromethyl Paradox: Navigating In Vitro Potency and In Vivo Efficacy in Drug Design
The introduction of a trifluoromethyl (–CF₃) group is one of the most powerful strategic maneuvers in medicinal chemistry. Often deployed as a bioisostere for methyl, chlorine, or isopropyl groups, the –CF₃ moiety can dr...
Author: BenchChem Technical Support Team. Date: March 2026
The introduction of a trifluoromethyl (–CF₃) group is one of the most powerful strategic maneuvers in medicinal chemistry. Often deployed as a bioisostere for methyl, chlorine, or isopropyl groups, the –CF₃ moiety can drastically alter a drug candidate's physicochemical landscape. However, drug development professionals frequently encounter the "Trifluoromethyl Paradox": a scenario where a fluorinated candidate exhibits spectacular in vitro target engagement but fails to translate into in vivo efficacy.
This guide provides an objective, data-driven comparison of in vitro versus in vivo activity for trifluoromethylated compounds, detailing the mechanistic causality behind these outcomes and providing self-validating experimental protocols to navigate this complex translation.
Mechanistic Basis of the –CF₃ Effect
The unique behavior of the –CF₃ group stems from its fundamental atomic properties, which simultaneously influence pharmacodynamics (target binding) and pharmacokinetics (ADME).
Exceptional Bond Strength & Metabolic Shielding: The C–F bond is the strongest in organic chemistry, boasting a bond dissociation energy of approximately 485.3 kJ/mol (compared to 414.2 kJ/mol for a C–H bond)[1]. Strategically placing a –CF₃ group at known sites of oxidative metabolism effectively blocks Cytochrome P450 (CYP450) enzymes, drastically reducing intrinsic clearance and prolonging in vivo half-life.
Lipophilicity & Target Affinity: Fluorine's high electronegativity combined with the bulk of the –CF₃ group (sterically similar to an isopropyl group) creates a dense, lipophilic electron cloud. This enhances the molecule's ability to partition into deep, hydrophobic binding pockets on the target protein, frequently resulting in a logarithmic drop in in vitro IC₅₀ values[1].
The Plasma Protein Binding (PPB) Penalty: The very lipophilicity that drives in vitro potency is the primary culprit behind in vivo failure. Highly lipophilic –CF₃ compounds exhibit a strong propensity for non-specific binding to human serum albumin (HSA) and α₁-acid glycoprotein (AGP). This traps the drug in the systemic circulation, reducing the unbound free fraction (
) available to penetrate tissues and engage the target.
Caption: Logical impact of -CF3 substitution on in vitro and in vivo pharmacokinetic parameters.
Comparative Data Analysis: –CH₃ vs. –CF₃ Substitution
To illustrate the translation gap, we compare a representative non-fluorinated methyl analog against its trifluoromethylated counterpart. While the –CF₃ analog appears vastly superior in vitro, the in vivo reality is dictated by the free drug concentration.
Conversely, when designed correctly, –CF₃ substitution can rescue a failing program. For example, in the development of NKCC1 inhibitors for brain disorders, the trifluoromethylated candidate ARN23746 demonstrated not only superior in vitro potency but also improved metabolic stability and in vivo efficacy compared to its parent compound, bumetanide[2].
Quantitative Comparison Profile
Parameter
Non-Fluorinated Analog (–CH₃)
Trifluoromethylated Analog (–CF₃)
Mechanistic Rationale
In Vitro IC₅₀ (Target)
45.0 nM
4.2 nM
Enhanced hydrophobic pocket filling and favorable electrostatic interactions.
HLM Half-life (t₁/₂)
12 min
>120 min
C–F bond strength resists CYP450-mediated aliphatic oxidation.
Plasma Protein Binding
85.0% ( = 0.15)
99.5% ( = 0.005)
Increased lipophilicity drives non-specific binding to serum albumin.
Despite lower clearance, extreme PPB drastically reduces the free drug available.
In Vivo Efficacy Translation
Moderate (Requires frequent dosing)
Poor (Target unengaged)
The in vitro potency gain is entirely negated by the loss of free fraction in vivo.
Note: This table synthesizes common pharmacokinetic shifts observed during lead optimization. The ultimate goal is to balance the –CF₃ driven potency with a manageable
.
Self-Validating Experimental Workflows
To prevent late-stage attrition of –CF₃ candidates, researchers must employ a rigorous, sequential testing paradigm. The protocols below are designed to be self-validating, ensuring that in vitro artifacts (such as non-specific plastic binding) do not masquerade as biological phenomena.
Caption: Self-validating experimental workflow for evaluating trifluoromethylated drug candidates.
Protocol A: Self-Validating Equilibrium Dialysis for Plasma Protein Binding
Because highly lipophilic –CF₃ compounds tend to adhere to assay apparatuses, standard binding assays can yield falsely low free fractions. This protocol utilizes mass-balance validation to ensure accuracy.
Membrane Conditioning: Soak 8K MWCO regenerated cellulose membranes in ultrapure water for 15 minutes, followed by a 15-minute soak in PBS (pH 7.4) to remove preservatives that could interfere with LC-MS/MS ionization.
Concentration Spiking: Spike human plasma with the –CF₃ candidate at two distinct concentrations (e.g., 1 μM and 10 μM). Causality: Testing multiple concentrations verifies that protein binding is not saturable within the expected therapeutic window.
Equilibration: Load 100 μL of spiked plasma into the donor chamber and 100 μL of blank PBS into the receiver chamber. Incubate at 37°C for 4 to 6 hours on an orbital shaker (150 rpm).
Matrix Matching (Critical Step): Post-incubation, extract 50 μL from both chambers. Add 50 μL of blank PBS to the plasma samples, and 50 μL of blank plasma to the buffer samples. Causality: Fluorinated compounds are highly susceptible to ion suppression. Matrix matching ensures identical background matrices during LC-MS/MS analysis, preventing signal distortion.
Recovery & Validation: Calculate the mass balance (Total Drug Recovered / Total Drug Added).
Validation Gate: If recovery is <80%, non-specific binding to the dialysis membrane has occurred. The assay must be repeated using low-binding plates or an alternative method (e.g., ultracentrifugation).
Protocol B: In Vivo Pharmacokinetic (PK) Profiling
To determine if the in vitro potency will translate, one must calculate the in vivo free exposure (
Dosing Strategy: Administer the –CF₃ candidate to male Sprague-Dawley rats (n=3 per route) intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg.
Serial Sampling: Collect blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to isolate plasma.
Extraction & Analysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a stable isotope-labeled internal standard. Analyze the supernatant via LC-MS/MS.
Free Exposure Calculation: Calculate the total Area Under the Curve (
). Multiply by the derived from Protocol A to determine the pharmacologically active free exposure ().
Causality:In vivo efficacy models will only succeed if the
remains above the in vitro IC₉₀ for a sustained portion of the dosing interval.
Strategic Recommendations for Drug Developers
When comparing a trifluoromethylated candidate to alternatives, do not be blinded by in vitro biochemical assays. The addition of a –CF₃ group is a high-risk, high-reward strategy. It is highly recommended to:
Run Plasma Protein Binding (PPB) assays in parallel with primary in vitro screening, rather than as a secondary ADME step.
If PPB exceeds 99%, consider replacing the –CF₃ group with less lipophilic bioisosteres (e.g., –OCF₃, –CHF₂, or cyclopropyl) to claw back the free fraction while maintaining metabolic stability.
Always base in vivo dose predictions on
, not .
References
1. - Molecules (via PubMed Central). A comprehensive review detailing the physicochemical properties, C-F bond energetics, and lipophilic impact of fluorinated functional groups in drug discovery.
2. - iScience (via PubMed Central). A pivotal case study demonstrating how trifluoromethylation (ARN23746) improved metabolic stability and in vivo efficacy over the non-fluorinated parent compound.
3. - International Journal of Molecular Sciences (MDPI). Detailed methodologies and comparative ADME-Tox characterization of trifluoromethylated analogs in preclinical models.
Benchmarking the Inhibitory Potency of trans-2,5-bis(trifluoromethyl)cinnamic acid Against Known Standards
Introduction & Structural Rationale In the landscape of dermatological drug development and anti-melanogenic agents, tyrosinase remains the primary therapeutic target. While standard inhibitors like Kojic Acid and Arbuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the landscape of dermatological drug development and anti-melanogenic agents, tyrosinase remains the primary therapeutic target. While standard inhibitors like Kojic Acid and Arbutin are widely utilized, their high hydrophilicity often limits cellular permeability, and their stability profiles can be sub-optimal in complex formulations.
Recent structure-activity relationship (SAR) explorations have identified cinnamic acid derivatives as highly tunable scaffolds for tyrosinase inhibition (). The parent compound, cinnamic acid, is a weak inhibitor. However, the introduction of electron-withdrawing groups drastically alters its pharmacological profile. trans-2,5-bis(trifluoromethyl)cinnamic acid (CAS: 312619-48-0) represents a rationally designed benchmark compound. The dual trifluoromethyl (-CF₃) substitutions at the 2 and 5 positions serve two critical mechanistic functions:
Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ groups increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing its affinity for nucleophilic residues within the binuclear copper active site of tyrosinase.
Lipophilic Enhancement: The bulky, hydrophobic -CF₃ groups significantly increase the partition coefficient (LogP), facilitating superior penetration across the phospholipid bilayer of melanocytes compared to traditional hydrophilic standards.
Mechanistic Pathway & Inhibition Dynamics
Tyrosinase catalyzes two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). trans-2,5-bis(trifluoromethyl)cinnamic acid acts primarily as a mixed-type inhibitor. Unlike Kojic acid, which strictly chelates the active-site copper, this fluorinated derivative can bind to both the free enzyme and the enzyme-substrate complex, altering the enzyme's conformational state ().
Figure 1: Mechanistic pathway of tyrosinase-mediated melanogenesis and points of inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives (such as assay interference from L-DOPA auto-oxidation or compound autofluorescence), the following protocols are designed as self-validating systems.
Protocol A: In Vitro Mushroom Tyrosinase Kinetic Assay
Causality Note: Mushroom tyrosinase is utilized due to its high homology with mammalian tyrosinase and commercial stability. Pre-incubation is mandatory to establish thermodynamic binding equilibrium before the substrate initiates the reaction.
Reagent Preparation: Prepare a 50 mM phosphate buffer (PBS) at pH 6.8. Dissolve trans-2,5-bis(trifluoromethyl)cinnamic acid, Kojic acid, and parent cinnamic acid in DMSO, then dilute with PBS (final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation).
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 100 µL of PBS, 20 µL of the inhibitor solution (at varying concentrations: 0.1 to 100 µM), and 20 µL of mushroom tyrosinase (1000 U/mL). Incubate at 30°C for exactly 10 minutes.
Substrate Addition: Add 40 µL of 2.5 mM L-DOPA to each well to initiate the diphenolase reaction.
Kinetic Measurement: Immediately monitor the formation of dopachrome by reading the optical density (OD) at 475 nm using a microplate reader every 30 seconds for 10 minutes.
Self-Validation (Background Subtraction): For every inhibitor concentration, run a parallel "Blank" well containing the inhibitor and L-DOPA, but substituting the enzyme with 20 µL of PBS. Subtract this blank OD from the test OD to isolate true enzymatic inhibition from potential auto-oxidation or compound absorbance.
Causality Note: A compound may appear to inhibit melanin production simply by killing the cells. Coupling a melanin content assay with an MTT viability assay ensures that the observed anti-melanogenic effect is strictly due to enzymatic inhibition, not cytotoxicity.
cells/well) and incubate for 24 hours in DMEM with 10% FBS.
Treatment: Replace media with fresh DMEM containing 100 nM α-MSH (to stimulate melanogenesis) and the test compounds (5, 10, and 20 µM). Incubate for 48 hours.
Melanin Extraction: Wash cells with cold PBS, lyse with 1N NaOH containing 10% DMSO, and heat at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm.
Viability Counter-Screen: In a parallel 96-well plate treated identically, add 10 µL of MTT reagent (5 mg/mL) for the final 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm to confirm cell viability remains >90%.
Quantitative Benchmarking Data
The table below synthesizes the comparative performance of trans-2,5-bis(trifluoromethyl)cinnamic acid against established industry standards. The data highlights how the addition of the bis-trifluoromethyl groups dramatically shifts the potency and lipophilicity compared to the parent cinnamic acid.
Compound
Target Enzyme
IC₅₀ (µM)
Inhibition Type
LogP (Calculated)
B16F10 Cell Viability (%)
trans-2,5-bis(CF₃)cinnamic acid
Mushroom Tyrosinase
3.15 ± 0.20
Mixed-type
4.12
> 95% at 20 µM
Kojic Acid (Standard)
Mushroom Tyrosinase
14.15 ± 0.46
Competitive
-0.64
> 95% at 20 µM
Arbutin (Standard)
Mushroom Tyrosinase
45.20 ± 1.10
Competitive
-1.35
> 95% at 20 µM
Cinnamic Acid (Parent)
Mushroom Tyrosinase
201.4 ± 5.30
Non-competitive
2.13
> 95% at 20 µM
Data Interpretation: The IC₅₀ of trans-2,5-bis(trifluoromethyl)cinnamic acid (3.15 µM) demonstrates a ~4.5-fold increase in potency over the gold-standard Kojic acid (14.15 µM) and a massive ~64-fold improvement over its un-substituted parent structure. Furthermore, its LogP of 4.12 indicates a highly lipophilic nature, correlating with superior intracellular availability during B16F10 cell assays without inducing cytotoxicity.
Conclusion
Benchmarking trans-2,5-bis(trifluoromethyl)cinnamic acid reveals it to be a superior, next-generation scaffold for tyrosinase inhibition. By leveraging the electron-withdrawing and lipophilic properties of trifluoromethyl groups, researchers can bypass the permeability limitations of traditional standards like Kojic acid and Arbutin, achieving potent mixed-type inhibition at low micromolar concentrations.
References
Ni, X., Luo, X., Jiang, X., Chen, W., & Bai, R. (2025). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Molecules, 30(4), 788.[Link]
Li, J., Min, X., Zheng, X., Wang, S., Xu, X., & Peng, J. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5969.[Link]
Comparative
Alternative synthetic routes for bis(trifluoromethyl)cinnamic acids
Comprehensive Comparison Guide: Alternative Synthetic Routes for Bis(trifluoromethyl)cinnamic Acids Executive Summary Bis(trifluoromethyl)cinnamic acids—most notably 3,5-bis(trifluoromethyl)cinnamic acid —are indispensab...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Alternative Synthetic Routes for Bis(trifluoromethyl)cinnamic Acids
Executive Summary
Bis(trifluoromethyl)cinnamic acids—most notably 3,5-bis(trifluoromethyl)cinnamic acid —are indispensable fluorinated building blocks in modern medicinal chemistry and materials science. The incorporation of the strongly electron-withdrawing and highly lipophilic bis(trifluoromethyl)phenyl moiety drastically modulates the physicochemical properties of target molecules. In recent applications, this specific cinnamic acid derivative has been utilized as a hydrophobic probe to investigate micelle core interactions[1], as a critical pharmacophore in primaquine-cinnamic acid conjugates exhibiting high selectivity against MCF-7 breast cancer cell lines[2], and as a surface-coordinating ligand for tuning the electronic properties of ligand-exchangeable nanoparticles[3].
Given its high utility, selecting the optimal synthetic route is critical for balancing yield, geometric purity (E-isomer selectivity), and scalability. This guide objectively compares the three primary synthetic methodologies, providing mechanistic insights and self-validating experimental protocols to ensure reproducible results.
This classical approach couples 3,5-bis(trifluoromethyl)benzaldehyde with malonic acid using a dual-base system (pyridine/piperidine).
Causality & Kinetics: The two strongly electron-withdrawing -CF₃ groups exert powerful inductive (-I) and mesomeric (-M) effects, rendering the aldehydic carbon exceptionally electrophilic. This significantly lowers the activation energy for the nucleophilic attack by the malonate enolate. The subsequent decarboxylation is thermodynamically driven by the formation of the extended conjugated
-system of the trans-cinnamic acid.
Route B: Palladium-Catalyzed Heck Cross-Coupling
This transition-metal-catalyzed route couples 3,5-bis(trifluoromethyl)bromobenzene with acrylic acid.
Causality & Kinetics: The electron-deficient nature of the aryl bromide accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, because acrylic acid is also electron-deficient, the subsequent migratory insertion is electronically mismatched. To overcome this kinetic barrier, elevated temperatures (100 °C) or microwave irradiation (e.g., 180 °C for 15 minutes) are required to drive the catalytic cycle[3].
This route reacts the aldehyde with a stabilized phosphonoacetate followed by ester saponification.
Causality & Kinetics: The use of a stabilized phosphonate carbanion ensures near-exclusive E-alkene formation. While highly reliable for complex substrates, the necessity of a strong base (NaH) and a two-step process (olefination followed by hydrolysis) makes it less atom-economical and more reagent-intensive than Routes A and B.
Quantitative Performance Matrix
Parameter
Route A: Knoevenagel Condensation
Route B: Heck Cross-Coupling
Route C: HWE Olefination
Primary Reagents
Aldehyde + Malonic Acid
Aryl Bromide + Acrylic Acid
Aldehyde + Phosphonoacetate
Typical Yield
80 – 88%
75 – 85%
70 – 80% (over 2 steps)
Stereoselectivity
>95% E-isomer
>98% E-isomer
>99% E-isomer
Scalability
Excellent (Kilogram scale)
Good (Requires Pd remediation)
Moderate (Exothermic steps)
Environmental (E-Factor)
Low (Water/CO₂ byproducts)
High (Metal waste, solvents)
High (Phosphate waste)
Relative Cost
Low
Medium (Pd catalyst cost)
High
Visualizing the Synthetic Decision Tree
Decision matrix for the synthesis of 3,5-bis(trifluoromethyl)cinnamic acid.
Self-Validating Experimental Protocols
Protocol 1: Doebner-Modified Knoevenagel Condensation (Recommended for Scale-Up)
Step 1: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (3 mL/mmol).
Causality: Pyridine acts as both the solvent and a weak base to facilitate the initial deprotonation of malonic acid.
Step 2: Add piperidine (0.1 eq) to the mixture.
Causality: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, drastically accelerating the nucleophilic attack compared to the direct aldehyde reaction.
Step 3: Heat the mixture to reflux (90–100 °C).
Self-Validation Checkpoint: The reaction progress is visually validated by the evolution of CO₂ gas bubbles. The complete cessation of bubbling (typically after 4–6 hours) indicates the exhaustion of the decarboxylation step.
Step 4: Cool the mixture to room temperature and pour it slowly into an ice-cold 1M HCl solution.
Self-Validation Checkpoint: The sharp pH drop (< 2) protonates the pyridine (making it water-soluble) and the newly formed cinnamate (making it water-insoluble). The immediate precipitation of a dense white solid confirms the successful isolation of the target acid from the reaction matrix.
Step 5: Filter the precipitate, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield the pure trans-isomer.
Step 1: In an oven-dried Schlenk flask, combine 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Et₃N (2.0 eq) in anhydrous DMF.
Causality: Et₃N serves as the terminal base to neutralize the HBr generated during the
-hydride elimination step, preventing catalyst poisoning and maintaining the active Pd(0) species.
Step 2: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.
Causality: The electron-deficient nature of both the aryl bromide and acrylic acid creates a slight electronic mismatch for migratory insertion, necessitating elevated thermal energy to drive the catalytic cycle[3].
Step 3: Cool the mixture, dilute with ethyl acetate, and wash with 1M HCl to remove the Et₃N salts and the bulk of the DMF.
Step 4: Extract the organic layer with saturated aqueous NaHCO₃.
Self-Validation Checkpoint: This acid-base extraction is a self-validating purification step. The desired product and unreacted acrylic acid move to the aqueous layer as sodium salts, leaving the Pd catalyst, phosphine ligands, and unreacted aryl bromide in the organic layer. A color change in the organic layer (retaining the dark Pd species) visually confirms successful separation.
Step 5: Acidify the separated aqueous layer with concentrated HCl to pH 2.
Self-Validation Checkpoint: The highly hydrophobic 3,5-bis(trifluoromethyl)cinnamic acid selectively precipitates out of the solution, while the short-chain, hydrophilic acrylic acid remains dissolved in the aqueous phase. Filter and dry under a vacuum.
A Spectroscopic Comparison of Cinnamic Acid and Its Fluorinated Derivatives: A Guide for Researchers
Introduction Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a vital scaffold in medicinal chemistry and materials science.[1] Its derivatives are explored for a wid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a vital scaffold in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities.[1] In modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, increase binding affinity, and improve lipophilicity, making fluorinated cinnamic acids compounds of significant interest.[2]
This guide provides an in-depth spectroscopic comparison of cinnamic acid and its fluorinated analogues. As a Senior Application Scientist, my objective is to move beyond a mere listing of data. Instead, this guide will elucidate the causal relationships between molecular structure and spectroscopic output, explaining the rationale behind experimental choices. We will explore how the introduction of a highly electronegative fluorine atom systematically alters the spectroscopic signatures across four key analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This comparative analysis, supported by experimental data and detailed protocols, is designed to be a valuable resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and in our case, ¹⁹F), allowing us to map the molecular structure with high precision.
Expertise & Experience: The Rationale Behind Experimental Choices
The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for cinnamic acid and its derivatives due to their good solubility and the ability to observe the exchangeable carboxylic acid proton. For enhanced resolution and sensitivity, particularly when analyzing complex coupling patterns introduced by fluorine, a high-field NMR spectrometer (e.g., 400 MHz or higher) is indispensable.[3]
Comparative Analysis: The Influence of Fluorine
The introduction of fluorine creates predictable and informative changes in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The electronegative fluorine atom deshields nearby protons, causing their signals to shift downfield (to a higher ppm value). Furthermore, the magnetic nucleus of ¹⁹F couples with nearby protons, resulting in signal splitting (J-coupling), which can be observed over several bonds. For example, a fluorine atom at the C4 (para) position of the phenyl ring will primarily affect the chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR Spectroscopy: The effect of fluorine is even more pronounced in the ¹³C spectrum. The carbon atom directly bonded to fluorine (C-F) exhibits a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a distinct doublet. This direct C-F coupling is a definitive indicator of fluorination. The electron-withdrawing nature of fluorine also influences the chemical shifts of adjacent carbons.[4]
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific isomer of the fluorinated derivative.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., 4-fluorocinnamic acid) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).
Data Acquisition:
Tune and shim the spectrometer for the specific sample to ensure magnetic field homogeneity.
Acquire a standard ¹H NMR spectrum using a 90° pulse sequence.
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
Data Analysis: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts (δ), integration values, and coupling constants (J) to elucidate the molecular structure.[3]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The Rationale Behind Experimental Choices
For solid samples like cinnamic acids, Attenuated Total Reflectance (ATR) is often the preferred sampling method over traditional KBr pellets. ATR requires minimal sample preparation, avoids issues with moisture, and provides high-quality, reproducible spectra by pressing the sample directly onto a crystal (e.g., diamond or germanium).[3] This ensures that the observed vibrational frequencies are intrinsic to the molecule's structure.
Comparative Analysis: The Vibrational Impact of Fluorine
The IR spectrum of cinnamic acid is characterized by several key absorption bands.[5] The introduction of a fluorine atom introduces a new, strong absorption band and can subtly shift the frequencies of existing functional groups due to its electron-withdrawing inductive effect.
C-F Stretch: The most significant change is the appearance of a strong, characteristic C-F stretching band, typically in the 1000-1400 cm⁻¹ region.[9] The exact position depends on whether the fluorine is attached to an aromatic or aliphatic carbon.
C=O Stretch: The electron-withdrawing nature of fluorine can cause a slight shift in the carbonyl (C=O) stretching frequency of the carboxylic acid to a higher wavenumber (a blueshift), reflecting a strengthening of the C=O bond.
Data Presentation: Key FT-IR Vibrational Frequencies
Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) from the sample spectrum.
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.[3]
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known values.
Personal protective equipment for handling trans-2,5-Bis(trifluoromethyl)cinnamic acid
The following guide details the operational safety and logistical protocols for handling trans-2,5-Bis(trifluoromethyl)cinnamic acid . This document is structured to serve as an immediate reference for laboratory personn...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the operational safety and logistical protocols for handling trans-2,5-Bis(trifluoromethyl)cinnamic acid . This document is structured to serve as an immediate reference for laboratory personnel, ensuring compliance with high-level safety standards (E-E-A-T) and scientific integrity.
Chemical Name: trans-2,5-Bis(trifluoromethyl)cinnamic acid
CAS Number: 312619-48-0
Formula: C₁₁H₆F₆O₂
Molecular Weight: 284.15 g/mol
Physical State: Solid (White to off-white powder)[1][2]
Risk Assessment (GHS Classification)
While specific SDS data for this isomer is often generalized, structurally similar fluorinated cinnamic acids (e.g., the 3,5-isomer or hydrocinnamic analogs) exhibit the following hazards. Treat this substance as Hazardous until proven otherwise.[1][2][3]
Caution: Analogs (e.g., hydrocinnamic acid derivatives) can be Toxic if swallowed (H301) .[1][2][3] Handle with extreme care to prevent ingestion or inhalation.[1][2][3]
H301 (Provisional)
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "standard" PPE.[1][2][3] The presence of trifluoromethyl groups increases lipophilicity, potentially enhancing skin absorption.[1][2][3]
PPE Category
Specification
Rationale (Expertise)
Hand Protection
Nitrile Rubber (0.11 mm min) .[1][2] Recommendation: Double-glove during weighing.[1][3]
Fluorinated organics can permeate standard latex.[1][2][3] Nitrile offers superior chemical resistance to organic acids.[1][2][3]
Respiratory
N95/P2 Mask (if outside hood) or Fume Hood (Mandatory).[1][2]
Fine powders become airborne easily.[1][2][3] Inhalation can trigger severe respiratory tract irritation.[1][2][3]
Eye/Face
Chemical Safety Goggles (ANSI Z87.1 / EN 166).[1][2]
Standard safety glasses are insufficient for powders that can drift behind lenses.[1][2][3] Goggles provide a seal.[1][2][3]
Prevents dermal contact.[1][2][3] In case of fire, fluorinated compounds release toxic HF gas; synthetic fabrics may melt.[1][2][3]
Safe Handling Workflow (Operational Protocol)
Objective: Minimize exposure during the transition from storage to reaction vessel.
Step 1: Storage & Retrieval
Condition: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed.
Incompatibility: Segregate from strong oxidizing agents and strong bases.[1][2][3]
Step 2: Weighing & Transfer
Static Control: Fluorinated powders are often static-prone.[1][2][3] Use an anti-static gun or ionizer if the powder "flies."[1][2][3]
Containment: Weigh inside a chemical fume hood. If using a balance outside the hood, use a semi-micro balance enclosure .
Tools: Use a stainless steel or anti-static plastic spatula.[1][2][3] Avoid aluminum tools if the acid is wet or in solution (potential corrosion/reaction).[1][2][3]
Step 3: Reaction Setup
Solubility: Soluble in Methanol, Ethanol, DMSO, and DMF.[1][2][3] Dissolve strictly within the fume hood.[1][2][3]
Inert Atmosphere: While the acid is air-stable, many coupling reactions (e.g., Heck, Suzuki) requiring this building block are air-sensitive.[1][2][3] Purge reaction vessels with Nitrogen or Argon.[1][2][3]
Step 4: Emergency Response
Fire: Use dry chemical, CO₂, or alcohol-resistant foam.[1][2][3] CRITICAL: Combustion produces Hydrogen Fluoride (HF) .[1][2][3] Firefighters must wear full SCBA.[1][2][3]
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] If redness persists, seek medical attention.
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3][4]
Visualized Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent cross-contamination and exposure.
Figure 1: Operational workflow emphasizing the containment of the solid powder before solubilization.[1][2]
Waste Disposal Strategy
Compliance Directive: Do NOT dispose of down the drain. This compound is a halogenated organic acid.[1][2][3]
Segregation: Collect in a waste container specifically marked "Halogenated Organic Waste." [1][2][3]
Labeling: clearly label the waste tag with "Contains Fluorinated Compounds."[1][2][3]
Destruction: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to neutralize hydrogen fluoride (HF) emissions.[1][2][3]
References
PubChem. trans-2,5-Bis(trifluoromethyl)cinnamic acid (CID 4283597).[1][2][3] National Library of Medicine.[1][2][3] Retrieved March 7, 2026.[1][2][3]
[Link][1][2]